3,5-Diethynylaniline
Description
Structure
3D Structure
Properties
CAS No. |
402956-36-9 |
|---|---|
Molecular Formula |
C10H7N |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3,5-diethynylaniline |
InChI |
InChI=1S/C10H7N/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H,11H2 |
InChI Key |
XRGBJBOYNHXWPA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)N)C#C |
Origin of Product |
United States |
Foundational & Exploratory
3,5-Diethynylaniline CAS 402956-36-9 properties
An In-Depth Technical Guide to 3,5-Diethynylaniline: Synthesis, Properties, and Advanced Applications
Introduction
3,5-Diethynylaniline, with CAS number 402956-36-9, is a highly functional aromatic compound that serves as a pivotal building block in the realm of advanced materials and polymer chemistry. Its molecular architecture is distinguished by a central aniline core functionalized with two terminal ethynyl groups at the meta positions. This unique trifunctional nature—a nucleophilic amine group and two highly reactive alkyne moieties—renders it an exceptionally versatile monomer for the synthesis of complex macromolecular structures.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties of 3,5-Diethynylaniline, details robust synthetic and polymerization protocols, explores its primary applications in creating high-performance polymers, and outlines essential safety and handling procedures. The insights herein are designed to empower scientific innovation by providing both foundational knowledge and practical, field-proven methodologies.
Section 1: Physicochemical and Spectroscopic Properties
The defining characteristic of 3,5-Diethynylaniline is its dual reactivity, which is a direct consequence of its structure. The aniline group provides a site for oxidative polymerization and further chemical modification, while the two terminal alkyne groups are precursors for cross-linking reactions and metal-catalyzed couplings.[1]
Core Properties
| Property | Value |
| CAS Number | 402956-36-9 |
| Molecular Formula | C₁₀H₇N |
| Molecular Weight | 141.17 g/mol |
| Appearance | Expected to be a solid at room temperature, potentially a crystalline powder, color may range from off-white to brown, darkening on exposure to air and light, typical of anilines. |
| Solubility | Expected to be soluble in common organic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and N,N-Dimethylformamide (DMF); likely insoluble in water.[2][3] |
Spectroscopic Signature
While specific spectral data is not widely published, the expected spectroscopic characteristics can be inferred from its structure:
-
¹H NMR: The spectrum should feature distinct signals corresponding to the aromatic protons on the benzene ring, a singlet for the two equivalent terminal alkyne protons (–C≡C-H ), and a broad singlet for the amine (–NH₂ ) protons.
-
¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, with unique signals for the carbons bonded to the amine and ethynyl groups. The sp-hybridized carbons of the alkyne groups (–C ≡C –H) will appear in their typical downfield region.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected to be present: a sharp, strong absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne, a medium absorption near 2100 cm⁻¹ for the C≡C triple bond stretch, and characteristic N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region.
Caption: Molecular structure of 3,5-Diethynylaniline.
Section 2: Synthesis and Purification
The most efficient and widely adopted method for synthesizing aryl alkynes, including 3,5-Diethynylaniline, is the Sonogashira cross-coupling reaction.[4][5] This powerful reaction forms a carbon-carbon bond between the sp² carbon of an aryl halide and the sp carbon of a terminal alkyne.
Causality in Synthetic Strategy
The Sonogashira coupling is preferred due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[6] The synthesis of 3,5-Diethynylaniline typically begins with a 3,5-dihaloaniline, such as 3,5-dibromoaniline.
-
Choice of Protected Alkyne: A protected alkyne, most commonly trimethylsilylacetylene (TMSA), is used instead of acetylene gas.[4] This is a critical choice to prevent the undesirable side reaction of Glaser coupling (homo-coupling of the terminal alkyne), thereby ensuring that the coupling occurs selectively at the aryl halide positions.[4]
-
Catalyst System: The reaction is catalyzed by a dual-metal system. A palladium(0) complex (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) serves as the primary cross-coupling catalyst. A copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst that facilitates the reaction by forming a more reactive copper-acetylide intermediate.[6][7]
-
Deprotection: Following the successful double coupling reaction, the silyl protecting groups are easily removed under mild conditions, typically using a base like potassium carbonate or a fluoride source, to yield the final product.[4]
Caption: Sonogashira coupling workflow for 3,5-Diethynylaniline synthesis.
Experimental Protocol: Synthesis via Sonogashira Coupling
This protocol describes the synthesis starting from 3,5-dibromoaniline. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Part A: Sonogashira Coupling
-
Reactor Setup: To a dry, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 3,5-dibromoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 eq), and copper(I) iodide (CuI, 0.10 eq).
-
Solvent and Reagents: Add degassed anhydrous solvent (e.g., THF or DMF) followed by degassed triethylamine (TEA, 3.0 eq).
-
Alkyne Addition: Slowly add trimethylsilylacetylene (TMSA, 2.2-2.5 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 60-80°C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
Part B: Deprotection
-
Setup: Dissolve the crude intermediate from Part A in methanol in a round-bottom flask.
-
Base Addition: Add potassium carbonate (K₂CO₃, 3.0-4.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully converted into the product (typically 2-4 hours).
-
Work-up: Filter off the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove salts. Dry the organic layer and concentrate to yield the crude product.
Part C: Purification
-
Chromatography: Purify the crude 3,5-Diethynylaniline by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure product.
Section 3: Core Applications in Polymer Science
The dual functionality of 3,5-Diethynylaniline makes it a prime candidate for creating two distinct classes of high-performance polymers: thermosetting networks and conjugated conductive polymers.[1]
Thermosetting Polymers via Ethynyl Group Cross-linking
The terminal ethynyl groups can undergo thermal or catalytic polymerization to form a highly cross-linked, three-dimensional aromatic network.[1][8] This curing process transforms the monomer into an infusible and insoluble thermoset material.
Causality of Properties: The high degree of cross-linking and the inherent rigidity of the aromatic rings result in materials with exceptional properties:
-
High Thermal Stability: The strong covalent network resists thermal degradation.
-
Excellent Mechanical Strength: The rigid structure provides high modulus and strength.
-
Chemical Resistance: The dense network limits the penetration of solvents and chemicals.
These properties make such polymers highly suitable for demanding applications in the aerospace and microelectronics industries as adhesives, matrix resins for composites, and encapsulants.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
3,5-Diethynylaniline molecular weight and formula
Technical Monograph: 3,5-Diethynylaniline
Executive Summary
3,5-Diethynylaniline (CAS: 402956-36-9) is a high-value bifunctional building block used primarily in the synthesis of advanced materials, including Covalent Organic Frameworks (COFs), molecular electronics, and shape-persistent macrocycles.[1] Its structure features a benzene ring substituted with a primary amine and two terminal ethynyl groups at the meta positions. This unique geometry allows it to serve as a "cruciform" or trigonal scaffold, enabling orthogonal functionalization: the amine group participates in condensation (e.g., imine formation) or diazo coupling, while the ethynyl groups are primed for Sonogashira coupling or "Click" chemistry (CuAAC).
Physicochemical Profile
| Property | Data |
| IUPAC Name | 3,5-Diethynylaniline |
| CAS Number | 402956-36-9 |
| Molecular Formula | C₁₀H₇N |
| Molecular Weight | 141.17 g/mol |
| Appearance | Pale yellow to light brown solid |
| Melting Point | 85–95 °C |
| Solubility | Soluble in CH₂Cl₂, THF, DMSO, Ethyl Acetate; Insoluble in Water |
| SMILES | NC1=CC(C#C)=CC(C#C)=C1 |
| InChI Key | InChI=1S/C10H7N/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H,11H2 |
Synthesis & Production
The synthesis of 3,5-diethynylaniline is a classic example of cross-coupling chemistry, typically proceeding via a Sonogashira coupling of a dihaloaniline precursor followed by desilylation.
Protocol Overview
-
Precursor Selection: 3,5-Dibromoaniline or 3,5-Diiodoaniline. The diiodo derivative is more reactive but often more expensive; the dibromo derivative is standard.
-
Protection Strategy: Direct ethynylation with acetylene gas is difficult to control. Trimethylsilylacetylene (TMSA) is used to introduce protected alkyne groups.
-
Deprotection: Removal of the TMS groups using a mild base or fluoride source.
Step-by-Step Methodology
-
Step 1: Sonogashira Coupling
-
Reagents: 3,5-Dibromoaniline (1.0 eq), TMS-Acetylene (2.5 eq), Pd(PPh₃)₂Cl₂ (3-5 mol%), CuI (2 mol%).
-
Solvent: Anhydrous Triethylamine (Et₃N) or Et₃N/THF mixture (degassed).
-
Conditions: Heat to 60–80 °C under Argon/Nitrogen for 12–24 hours.
-
Workup: Filter off ammonium salts, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc). Product: 3,5-Bis((trimethylsilyl)ethynyl)aniline.
-
-
Step 2: Desilylation
-
Reagents: K₂CO₃ (excess) or TBAF.
-
Solvent: Methanol/DCM (1:1).
-
Conditions: Stir at room temperature for 2–4 hours.
-
Workup: Aqueous wash, extraction with DCM, and recrystallization or short-column purification.
-
Synthesis Workflow Diagram
Caption: Two-step synthesis via Sonogashira coupling and base-mediated deprotection.
Characterization & Structural Validation
Trustworthy identification relies on confirming the symmetry of the molecule and the presence of terminal alkynes.
Nuclear Magnetic Resonance (NMR)
Due to the C₂v symmetry of the molecule, the NMR spectra are distinctively simple.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~6.9–7.1 ppm (2H, d/s): Protons at positions 2 and 6 (ortho to amine).
-
δ ~7.2–7.3 ppm (1H, t/s): Proton at position 4 (between ethynyl groups).
-
δ ~3.7–4.0 ppm (2H, broad s): Amine protons (-NH₂). Note: Shift varies with concentration/solvent.
-
δ ~3.0–3.1 ppm (2H, s): Terminal acetylenic protons (≡C-H ).
-
-
¹³C NMR:
-
Expect signals for the alkyne carbons (~77 ppm and ~83 ppm) and four aromatic signals (C-NH₂, C-H ortho, C-H para, C-C≡C).
-
Infrared Spectroscopy (FT-IR)
-
~3300 cm⁻¹: Sharp, strong stretch characteristic of terminal alkyne C–H.
-
~3300–3400 cm⁻¹: Doublet typical of primary amines (N–H stretch), often overlapping with the alkyne C–H.
-
~2100 cm⁻¹: Weak to medium stretch for the C≡C triple bond.
Applications in Materials Science
3,5-Diethynylaniline is a "privileged structure" in nanotechnology due to its ability to link disparate chemical functionalities.
-
Covalent Organic Frameworks (COFs):
-
Used as a vertex unit. The amine can form imine linkages with trialdehydes, while the ethynyl groups remain available for post-synthetic modification (PSM) via Click chemistry to introduce polarity or catalytic sites into the pore walls.
-
-
Molecular Electronics:
-
Acts as an "alligator clip" (via the amine or potential diazonium conversion) to bind to gold electrodes, with the ethynyl backbone serving as a rigid, conjugated wire for electron transport.
-
-
Polyimides & Polymers:
-
Used as an end-capper in polyimide synthesis. Upon thermal curing, the ethynyl groups crosslink (trimerize) to form a thermoset resin with extremely high thermal stability.
-
Application Logic Diagram
Caption: Divergent reactivity profile allowing dual-mode functionalization.
Safety & Handling
-
Instability: Terminal aromatic alkynes can be prone to oxidative coupling (Glaser coupling) if exposed to air/light for prolonged periods. Store under inert gas (Argon) at low temperature (2–8 °C).
-
Toxicity: Like most anilines, it should be treated as potentially toxic by inhalation and skin absorption. Use nitrile gloves and work in a fume hood.
-
Explosivity: While stable, compounds with multiple high-energy alkyne bonds can be energetic. Avoid heating bulk quantities without solvent.
References
-
ChemSrc. (2025). CAS 402956-36-9 Entry.[1][2][3][4][5] Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Targeted covalent inhibitors of MDM2. (Contextual usage of 3,5-diethynylaniline as intermediate). Retrieved from [Link]
- Google Patents. (2016). WO2016052323A1 - Support substrate for display.... (Lists 3,5-diethynylaniline as a crosslinking monomer).
Sources
An In-Depth Technical Guide to the Synthesis of Ethynyl-Functionalized Aniline Derivatives
Introduction
Ethynyl-functionalized aniline derivatives are a class of organic compounds characterized by an aniline core substituted with at least one ethynyl (–C≡CH) group. This unique bifunctional architecture, combining a nucleophilic amino group and a reactive alkyne moiety, renders these molecules highly versatile building blocks in modern chemistry. Their significance spans from being pivotal intermediates in the synthesis of high-value pharmaceuticals to serving as essential monomers for advanced functional polymers.
In the realm of drug development, the aniline scaffold is a privileged structure, known for its ability to form key interactions with biological targets.[1] The addition of an ethynyl group provides a rigid linker and a reactive handle for further molecular elaboration. This is exemplified by 3-ethynylaniline, a crucial precursor in the synthesis of the blockbuster anti-cancer drug erlotinib.[2] Furthermore, the terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a powerful tool for bioconjugation and the rapid assembly of complex molecular architectures.[3][4]
In materials science, the polymerization of ethynyl-functionalized anilines leads to the formation of conjugated polymers with interesting electronic and optical properties, making them suitable for applications in sensors, conductive coatings, and organic electronics.[5][6]
Given their importance, the development of efficient, scalable, and versatile synthetic routes to these derivatives is a topic of significant academic and industrial interest. This guide provides an in-depth analysis of the core synthetic methodologies, focusing on the underlying chemical principles, field-proven experimental protocols, and the causality behind strategic choices in reaction design.
Core Synthetic Methodologies
The synthesis of ethynyl-functionalized anilines is dominated by two principal strategies: the direct formation of the aryl-alkyne bond via transition-metal-catalyzed cross-coupling reactions and the sequential construction involving the modification of a pre-functionalized aromatic ring followed by transformation into the aniline.
The Sonogashira Cross-Coupling Reaction: A Direct and Powerful Approach
The Sonogashira coupling, developed by Kenkichi Sonogashira in 1975, remains the most prevalent and versatile method for forming a bond between an sp²-hybridized aryl carbon and an sp-hybridized alkyne carbon.[2][7] The reaction involves the coupling of a haloaniline with a terminal alkyne, co-catalyzed by palladium and copper complexes in the presence of an amine base.[7][8]
Causality and Mechanistic Insights
The reaction proceeds through a synergistic dual catalytic cycle. The palladium cycle involves the oxidative addition of the Pd(0) catalyst to the aryl halide, forming an Ar-Pd(II)-X species. Concurrently, the copper cycle activates the terminal alkyne by forming a copper(I) acetylide intermediate. A transmetalation step, where the acetylide group is transferred from copper to the palladium complex, is followed by reductive elimination, which releases the final arylethynyl product and regenerates the active Pd(0) catalyst.
Key Experimental Considerations (Field-Proven Insights)
-
Choice of Haloaniline: The reactivity of the aryl halide is critical and follows the order: I > Br >> Cl.[9] 3-Iodoaniline is a common and highly reactive starting material. While aryl bromides are also viable, they often require higher temperatures or more active catalyst systems.[9]
-
Alkyne Protecting Groups: A crucial aspect of a successful Sonogashira coupling is the use of a protected terminal alkyne, most commonly trimethylsilylacetylene (TMSA).[10] This strategy prevents the undesirable oxidative self-coupling of the terminal alkyne (Glaser coupling), which is a common side reaction catalyzed by the copper co-catalyst.[10] The silyl group is easily removed in a subsequent step under mild conditions.[11][12]
-
Catalyst System: The standard system consists of a palladium(0) source (e.g., Pd(PPh₃)₂Cl₂ which is reduced in situ, or Pd(PPh₃)₄) and a copper(I) co-catalyst (typically CuI).[9] The reaction is performed in an amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), which acts as both the base and often as the solvent.[9]
-
Reaction Conditions: The reaction must be performed under anhydrous and anaerobic (e.g., argon or nitrogen atmosphere) conditions to prevent oxidation and deactivation of the Pd(0) catalyst.[9]
Workflow for Sonogashira Synthesis of 3-Ethynylaniline
Caption: General two-step workflow for 3-ethynylaniline synthesis.[9]
Detailed Experimental Protocol: Synthesis of 3-Ethynylaniline
Step 1: Sonogashira Coupling of 3-Iodoaniline with Trimethylsilylacetylene (TMSA) [9][10]
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-iodoaniline (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.).
-
Solvent and Base Addition: Evacuate the flask and backfill with argon. Repeat this cycle three times. Add anhydrous, degassed tetrahydrofuran (THF) and anhydrous, degassed triethylamine (TEA, 3.0 eq.) via syringe.
-
Reagent Addition: Stir the resulting suspension at room temperature for 15 minutes. Add trimethylsilylacetylene (1.2 eq.) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-iodoaniline is completely consumed.
-
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-((trimethylsilyl)ethynyl)aniline. The crude product can be purified by flash column chromatography on silica gel if necessary.
Step 2: Deprotection of the Trimethylsilyl (TMS) Group [10]
Method A: Mild Base (Potassium Carbonate)
-
Dissolve the crude 3-((trimethylsilyl)ethynyl)aniline from the previous step in methanol.
-
Add an excess of potassium carbonate (K₂CO₃, ~3.0 eq.).
-
Stir the mixture vigorously at room temperature. Monitor by TLC until the starting material is consumed (typically 2-16 hours).
-
Once complete, filter off the solids and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water to remove salts, dry the organic layer, and concentrate to yield 3-ethynylaniline.
Method B: Fluoride Source (TBAF)
-
Dissolve the crude 3-((trimethylsilyl)ethynyl)aniline in THF under an argon atmosphere.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.1 eq.) dropwise at room temperature.
-
Stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-ethynylaniline.
| Parameter | Condition | Rationale |
| Aryl Halide | 3-Iodoaniline | High reactivity in oxidative addition. |
| Alkyne | Trimethylsilylacetylene | Prevents Glaser self-coupling. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Efficiently catalyzes the C-C bond formation. |
| Cu Co-catalyst | CuI (3-10 mol%) | Facilitates alkyne activation via acetylide formation. |
| Base/Solvent | Triethylamine (TEA) | Neutralizes HX byproduct, serves as a solvent. |
| Atmosphere | Anhydrous, Argon/N₂ | Protects the Pd(0) catalyst from deactivation. |
| Yield (Overall) | 65-90% | Typical range for this two-step sequence. |
| Table 1: Typical reaction parameters for the Sonogashira synthesis of 3-ethynylaniline.[2][9] |
The Stephens-Castro Coupling
The Stephens-Castro coupling, reported in 1963, is a foundational reaction in aryl-alkyne synthesis and a direct precursor to the Sonogashira coupling.[13] This reaction involves the coupling of a pre-formed, stoichiometric copper(I) acetylide with an aryl halide, typically in a solvent like hot pyridine.[13][14][15]
Comparison with Sonogashira Coupling
While the Sonogashira reaction has largely superseded it due to its use of catalytic copper and milder conditions, the Stephens-Castro coupling remains relevant.[13][14] It does not require a palladium co-catalyst and can be advantageous for synthesizing certain heterocyclic compounds where a nucleophilic group is positioned ortho to the aryl halide.[13] However, the need to pre-form the often-unstable copper acetylide and the typically harsher reaction conditions (e.g., refluxing pyridine) are significant drawbacks.
Workflow for Stephens-Castro Coupling
Caption: Two-stage process of the Stephens-Castro coupling.
Synthesis via Reduction of Nitroaromatic Precursors
Synthetic Pathway to 3-Ethynylaniline
The synthesis of 3-ethynylaniline from m-nitrobenzaldehyde is a well-documented example of this strategy.[16]
-
Condensation: m-Nitrobenzaldehyde is condensed with malonic acid to form m-nitrocinnamic acid.
-
Bromination-Debromination: The cinnamic acid derivative undergoes bromination across the double bond, followed by a double dehydrobromination and decarboxylation using a strong base to form 3-ethynylnitrobenzene.
-
Nitro Group Reduction: The final and key step is the reduction of the nitro group to an amine. This can be achieved with various reducing agents.
Workflow for Nitro Reduction Pathway
Caption: Linear synthesis of 3-ethynylaniline via a nitro precursor.[2][16]
Detailed Experimental Protocol: Reduction of 3-Ethynylnitrobenzene [2]
-
Reaction Setup: In a round-bottom flask, create a suspension of iron powder (Fe, 5.0 eq.) in a mixture of ethanol and water.
-
Acidification: Add a small amount of concentrated hydrochloric acid (HCl) to activate the iron and bring the pH to approximately 5. Heat the mixture to 60°C.
-
Substrate Addition: Add a solution of 3-ethynylnitrobenzene (1.0 eq.) in ethanol dropwise to the stirred iron suspension.
-
Reaction Execution: Maintain the temperature and stir vigorously. The reaction is exothermic. Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Filter the mixture through Celite to remove iron salts. Wash the Celite pad thoroughly with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-ethynylaniline.
| Reducing System | Typical Conditions | Advantages/Disadvantages |
| Fe / HCl or NH₄Cl | EtOH/H₂O, 60-80°C | Inexpensive, effective. Requires filtration of iron sludge. |
| SnCl₂·2H₂O | EtOH, Reflux | Homogeneous, good yields. Tin waste is toxic. |
| Catalytic Hydrogenation | H₂ (gas), Pd/C | Clean reaction, high yield. Requires specialized pressure equipment. |
| Table 2: Comparison of common reagents for nitro group reduction. |
Conclusion
The synthesis of ethynyl-functionalized aniline derivatives is a well-established field with robust and versatile methodologies. The palladium/copper-catalyzed Sonogashira coupling stands out as the premier method, offering a direct, high-yielding, and broadly applicable route from readily available haloanilines. The strategic use of silyl-protected alkynes is a critical, field-validated technique to ensure high efficiency by preventing side reactions. For specific applications or when starting materials dictate, classical multi-step syntheses involving the reduction of a nitroaromatic precursor provide a reliable alternative. The choice of synthetic strategy ultimately depends on factors such as substrate availability, cost, scalability, and the specific isomeric substitution pattern required. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to confidently and successfully synthesize these valuable chemical intermediates.
References
- Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4. (2024). Chem Rev Lett, 7, 1010-1022.
-
Larson, G. L. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH. Available at: [Link]
-
Design and synthesis of two epoxide derivatives from 3‐Ethynylaniline. (n.d.). Request PDF. Available at: [Link]
-
Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc. Available at: [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (n.d.). PMC. Available at: [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). European Journal of Chemistry. Available at: [Link]
-
Castro–Stephens coupling. (n.d.). Wikipedia. Available at: [Link]
-
Castro-Stephens coupling. (n.d.). chemeurope.com. Available at: [Link]
- Stephens, R. D., & Castro, C. E. (1963). The Substitution of Aryl Iodides with Cuprous Acetylides. A Synthesis of Tolanes and Heterocyclics. The Journal of Organic Chemistry, 28(12), 3313–3315.
- Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib. (n.d.). Google Patents.
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Ethynylaniline 97 14235-81-5 [sigmaaldrich.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gelest.com [gelest.com]
- 13. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Castro-Stephens_coupling [chemeurope.com]
- 16. CN103804201A - Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib - Google Patents [patents.google.com]
The Versatility of 3,5-Diethynylaniline: A Technical Guide to its Applications in Advanced Materials Science
Abstract
3,5-Diethynylaniline, a unique aromatic diamine featuring two reactive ethynyl groups, has emerged as a pivotal building block in the design and synthesis of high-performance polymers and functional materials. Its rigid structure, coupled with the dual reactivity of the amine and ethynyl functionalities, offers a versatile platform for creating materials with exceptional thermal stability, mechanical robustness, and tailored electronic properties. This in-depth technical guide provides researchers, scientists, and materials development professionals with a comprehensive overview of the core applications of 3,5-diethynylaniline. We will explore its role in the fabrication of advanced thermosets for aerospace and electronics, the development of porous organic polymers for separation and catalysis, its potential as a precursor for carbon materials, and its utility in constructing intricate hyperbranched and dendritic architectures. This guide will delve into the underlying scientific principles, provide exemplary experimental protocols, and present key performance data to facilitate the exploration and application of this remarkable monomer.
Introduction: The Molecular Architecture and Intrinsic Properties of 3,5-Diethynylaniline
3,5-Diethynylaniline is an aromatic compound characterized by an aniline core substituted with two ethynyl groups at the meta positions. This specific arrangement of functional groups imparts a unique combination of properties that are highly desirable in materials science. The aniline moiety provides a site for traditional amine-based polymerizations, such as the formation of polyimides and polyamides, while the two terminal alkyne groups offer a pathway for cross-linking reactions, metal-catalyzed polymerizations, and the formation of carbon-rich networks.
The rigidity of the phenyl ring and the linear ethynyl groups contribute to the formation of polymers with high glass transition temperatures (Tg) and excellent thermal stability. Furthermore, the π-conjugated system of the ethynyl groups can be extended through polymerization, leading to materials with interesting optoelectronic properties.
High-Performance Thermosets for Demanding Applications
One of the most significant applications of 3,5-diethynylaniline is in the formulation of high-performance thermosetting resins, which are crucial for industries such as aerospace, defense, and microelectronics.[1] The ethynyl groups can undergo thermal or catalytic cross-linking to form a dense, three-dimensional network, resulting in materials with exceptional thermal and oxidative stability, high mechanical strength, and resistance to chemical degradation.[1]
Causality of Performance: The Cross-linking Advantage
The exceptional properties of thermosets derived from 3,5-diethynylaniline are a direct consequence of the cross-linking of the ethynyl groups. Upon heating, these groups can react via several mechanisms, including:
-
Addition reactions: The triple bonds can undergo addition reactions with themselves or other reactive species, leading to the formation of a highly cross-linked network.
-
Cyclotrimerization: Three ethynyl groups can react to form a stable benzene ring, creating strong, rigid cross-linking points within the polymer matrix.[2]
-
Diels-Alder reactions: The ethynyl groups can act as dienophiles in Diels-Alder reactions, further increasing the cross-link density.
This intricate network structure restricts polymer chain mobility, leading to a high glass transition temperature and excellent dimensional stability at elevated temperatures.
Caption: Idealized Dendritic Structure.
Conclusion and Future Outlook
3,5-Diethynylaniline stands out as a highly versatile and promising monomer in materials science. Its unique molecular architecture enables the creation of a diverse range of materials, from highly durable thermosets for extreme environments to intricate porous and hyperbranched polymers with tailored functionalities. The ability to control the polymerization and cross-linking pathways provides a powerful tool for fine-tuning the properties of the resulting materials.
Future research is expected to focus on the development of novel catalytic systems for the controlled polymerization of 3,5-diethynylaniline, leading to polymers with well-defined architectures and properties. Furthermore, the exploration of its use in advanced applications such as organic electronics, membranes for gas separation, and as precursors for high-performance carbon materials will undoubtedly continue to expand. As the demand for advanced materials with superior performance continues to grow, 3,5-diethynylaniline is poised to play an increasingly important role in shaping the future of materials science and technology.
References
-
Synthesis and Characterization of a Novel Hyperbranched Poly(Diethynylbenzene-Silane). Available at: [Link]
-
Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry. Frontiers in Chemistry. Available at: [Link]
-
Synthesis of hyperbranched polymers with controlled structure. RSC Publishing. Available at: [Link]
-
Synthesis of Branched and Hyperbranched Polystyrenes Dendrimers have recently received much attention as materials with novel ph - Controlled Radical Polymerization. Available at: [Link]
-
Hyperbranched Macromolecules: From Synthesis to Applications. MDPI. Available at: [Link]
-
Mechanical properties of polymers. ResearchGate. Available at: [Link]
-
The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. MDPI. Available at: [Link]
- Process for the preparation of 3,5-dimethyl aniline. Google Patents.
-
Synthesis and electrochemical properties of poly(2,3-dimethylaniline)/polyaniline composites. ResearchGate. Available at: [Link]
-
SYNTHESIS AND PROPERTIES OF POLY-1,3,5-TRIAZINES*. Available at: [Link]
-
Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). MDPI. Available at: [Link]
- Method for preparing 3,5-dichloroaniline. Google Patents.
-
3,5-Diethylaniline. PubChem. Available at: [Link]
-
A nanoporous organic polymer constructed from a 1,3,5-triazine derivative via ethynyl cyclotrimerization reaction: Synthesis. JOCPR. Available at: [Link]
-
Facile Synthesis of a Linear Porous Organic Polymer via Schiff-base chemistry for Propyne/Propylene Separation. Available at: [Link]
-
Dimethylaniline : Synthesis. YouTube. Available at: [Link]
-
Preparation of different carbon materials by thermochemical conversion of lignin. CORE. Available at: [Link]
-
PREPARATION AND CHARACTERIZATION OF THE CARBON NANOFIBER MAT PRODUCED FROM ELECTROSPUN PAN/LIGNIN PRECURSORS BY ELECT. Available at: [Link]
-
Advanced Crosslinking for Next-Generation Semiconductor Packaging. XLYNX Materials. Available at: [Link]
-
Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Available at: [Link]
-
Preparation of Different Carbon Materials by Thermochemical Conversion of Lignin. ResearchGate. Available at: [Link]
-
Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. PMC. Available at: [Link]
-
Carbonized Aminal-Linked Porous Organic Polymers Containing Pyrene and Triazine Units for Gas Uptake and Energy Storage. MDPI. Available at: [Link]
- Process for production of 3,5-dimethyl aniline. Google Patents.
-
Preparation and characterization of lignin-derived carbon aerogels. Frontiers. Available at: [Link]
-
Preparation and properties of novel green poly(ether–ester urethane)s insulating coatings based on polyols derived from glycolyzed PET, castor oil, and adipic acid and blocked isocyanate. DOI. Available at: [Link]
-
Processing nanoporous organic polymers in liquid amines. ResearchGate. Available at: [Link]
Sources
Technical Guide: Safety & Hazard Profile of 3,5-Diethynylaniline
This guide serves as an authoritative technical whitepaper on the safety, handling, and hazard profile of 3,5-Diethynylaniline .[1][2][3] It is designed for researchers and safety officers who require more than a standard Safety Data Sheet (SDS) can provide, synthesizing chemical principles with practical laboratory experience.[1]
CAS No: 402956-36-9 Formula: C₁₀H₇N Molecular Weight: 141.17 g/mol Synonyms: 3,5-Diethynylbenzenamine; 3,5-Bis(ethynyl)aniline.[1][2][3][4]
Part 1: Executive Hazard Assessment
Senior Scientist Insight: 3,5-Diethynylaniline is a "dual-threat" reagent.[1][2][3] It combines the systemic toxicity risks of aromatic amines (methemoglobinemia, sensitization) with the physical instability of terminal di-alkynes (exothermic polymerization, shock sensitivity).[1][2][3] Unlike standard solvents or reagents, this compound is often synthesized in-house or purchased in small batches for Covalent Organic Framework (COF) synthesis, meaning commercial SDS data is often sparse or generic.[1][2][3]
Critical Risk Summary:
-
Health: Acute toxicity (Oral/Dermal/Inhalation), Skin Sensitizer, Eye Irritant.[1]
-
Physical: High-energy compound.[1][2][3] The two ethynyl groups (
) render the molecule susceptible to exothermic decomposition or polymerization if heated or catalyzed by metal ions.[1][2][3] -
Storage: Must be stored cold (
), dark, and under inert atmosphere (Argon/Nitrogen).
Part 2: Detailed Hazard Identification (GHS & Mechanistic)[2][3]
While specific toxicological data (LD50) for this exact isomer is limited, its hazard profile is derived from the Structure-Activity Relationship (SAR) of analogous 3-ethynylanilines and di-ethynylbenzenes.[1][2][3]
GHS Classification (Derived)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat 3/4 | Toxic/Harmful if swallowed.[1][2][3] | H301/H302 |
| Skin Irritation | Cat 2 | Causes skin irritation.[1][2] | H315 |
| Eye Irritation | Cat 2A | Causes serious eye irritation.[1] | H319 |
| STOT - Single Exp. | Cat 3 | May cause respiratory irritation.[1][2][3] | H335 |
| Sensitization | Cat 1 | May cause an allergic skin reaction.[1] | H317 |
| Physical Hazard | Unclassified | Risk of explosion if heated under confinement.[1] | EUH044 |
Mechanistic Toxicology & Reactivity
The Aromatic Amine Vector (Biological Toxicity) [1][2][3]
-
Mechanism: Like other anilines, 3,5-diethynylaniline can undergo N-hydroxylation in the liver (Cytochrome P450 pathway).[1][2][3] The resulting N-hydroxylamine is a potent oxidant that converts hemoglobin (
) to methemoglobin ( ), destroying the blood's oxygen-carrying capacity (Cyanosis).[1][2][3]
The Di-Ethynyl Vector (Physical Instability)
-
Mechanism: Terminal alkynes are thermodynamically unstable relative to their polymers.[1][2] The presence of two ethynyl groups on a single benzene ring increases the energy density.[1][2]
-
Trigger: Transition metals (Cu, Ag, Hg) can form metal acetylides , which are primary explosives.[1] Do not use metal spatulas or store in containers with metallic impurities.[1][2]
Part 3: Scientific Visualization (Hazard Logic)[2][3]
The following diagram illustrates the causal link between the chemical structure and the specific hazards, providing a logical basis for the safety protocols.
Caption: Structural decomposition of hazards showing the dual-risk nature of the molecule.[1][2][3]
Part 4: Safe Handling Protocol (The "Senior Scientist" Standard)
This protocol moves beyond "wear gloves" to a self-validating workflow designed to prevent exposure and degradation.[1][2][3]
Storage & Stability[1][2][3]
-
Temperature: Store at
to . Room temperature storage accelerates oxidative darkening (polyaniline formation) and cross-linking.[1] -
Atmosphere: Argon or Nitrogen backfill is mandatory.[1][2] The amine oxidizes in air; the alkynes cross-link.[1][2]
-
Container: Amber glass vials with Teflon-lined caps. Never store in metal containers.
Experimental Workflow
Objective: Synthesize a COF or intermediate without inducing polymerization or inhaling dust/vapors.
-
Preparation (The "Double Barrier"):
-
Weighing & Transfer:
-
Anti-Static: Use an anti-static gun if the solid is fluffy.[1][2] Static discharge can theoretically ignite organic dusts, though less likely here than with peroxides.[1][2]
-
Tools: Use plastic or ceramic spatulas .[1] Avoid stainless steel if possible, and strictly ban copper/brass tools to prevent acetylide formation.[1][2]
-
-
Reaction Monitoring:
Waste Disposal[1][2][3][5]
-
Segregation: Do not mix with oxidizing acids (Nitric/Sulfuric) or heavy metal waste.[1][2]
-
Quenching: If disposing of unreacted material, dilute significantly in an organic solvent (Acetone/DCM) before placing in the halogenated waste stream.[1]
Part 5: Emergency Response & First Aid[2][3]
Scenario: Spillage in the Fume Hood
-
Evacuate: Clear the immediate area.
-
PPE Up: Don a respirator (organic vapor cartridge) if outside the hood.[1][2]
-
Neutralize: Cover spill with sand or vermiculite.[1][2] Do not use paper towels (combustible).[1][2]
-
Clean: Scoop into a waste jar using a plastic scoop. Wipe surface with weak acid (dilute acetic acid) to protonate the amine and solubilize residues, followed by soap water.[1][2]
Scenario: Skin Contact
-
Immediate Wash: Flush with water for 15 minutes.[1][2][5] Use soap.[1][2]
-
Observation: Monitor for signs of absorption (headache, dizziness, blue lips) for 24 hours. Aromatic amines have a delayed systemic effect.[1][2]
Part 6: Handling Decision Tree
This flowchart guides the researcher through the decision-making process when handling 3,5-Diethynylaniline to ensure integrity and safety.
Caption: Operational workflow emphasizing the assessment of reagent quality before use.
References
-
BLD Pharm. (2024).[1][2] Safety Data Sheet: 3,5-Diethynylaniline (CAS 402956-36-9).[1][2][3][4][6][7] Retrieved from
-
National Institutes of Health (PubChem). (2024).[1][2] Compound Summary: 3,5-Dimethylaniline (Analogous Hazard Data).[1][2] Retrieved from [1][3]
-
Fisher Scientific. (2024).[1][2][5] Safety Data Sheet: 3-Ethynylaniline (Structural Analog). Retrieved from
-
ECHEMI. (2024).[1][2] Benzenamine, 3,5-diethynyl- Supplier and Safety Info. Retrieved from
Sources
- 1. 3,5-Dimethylaniline | C8H11N | CID 7949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 207226-02-6|3-Ethynylaniline hydrochloride|BLD Pharm [bldpharm.com]
- 3. 326002-91-9|4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline|BLD Pharm [bldpharm.com]
- 4. 14235-81-5|4-Ethynylaniline|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. 52324-05-7|3-Ethynyl-N,N-dimethylaniline|BLD Pharm [bldpharm.com]
- 7. 54060-30-9|3-Ethynylaniline|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of 3,5-Diethynylaniline
Introduction: The Strategic Importance of 3,5-Diethynylaniline in Advanced Material and Pharmaceutical Synthesis
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This powerful transformation, typically catalyzed by palladium and copper complexes, has broad applications in the synthesisbleshooting-guide-sonogashira-coupling-failures.pdf) 13. Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. Retrieved from [https://solubilityofthings.com/safety-and-handling-o[1][2]f-organometallic-compounds]([Link]) 14. Lab Manager. (2024, July 8). Safety First: Essential Guidelines for Handling Resea[3]rch Reagents and Equipment. Retrieved from [Link] 15. BenchChem. (2025, December). *Troubleshooting low reactivity in Sonogashira coupling reactions of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.
3,5-Diethynylaniline is a particularly valuable and versatile building block. Its bifunctional nature, possessing two terminal alkyne groups and[1][3] an aniline moiety, allows for the construction of complex, conjugated systems. These structures are of significant interest in the development of novel organic electronics, conductive polyme[1]rs, and as key intermediates in the synthesis of pharmacologically active compounds. This guide provides a detailed protocol for the Sonogashira coupling of 3,5-diethynylaniline, with a focus on practical application, mechanistic understanding, and troubleshooting.
Mechanistic Overview: A Tale of Two Catalytic Cycles
The Sono[3]gashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. A comprehensive understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
It is important to note that copper-free Sonogashira protocols have been developed to*. YouTube. Retrieved from [Link] 17. Reddit. (2021, September 2). *Struggling to make a sonogashira coupling reaction happen circumvent the issue of alkyne homocoupling (Glaser coupling), which is an undesired side reaction promoted by the presence of copper and oxygen.
// Palladium Cycle Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_intermediate [label="R-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd0, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [https://www.reddit.com/r/Chempros/comments/i5e49k/sonogashira_troubleshooting_help_needed/]([Link] [label="R-Pd(II)L₂-C≡CR'", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="R-C≡C-R'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Copper Cycle Nodes cu_catali5e[4]49k/sonogashira_troubleshooting_help_needed/)yst [label="Cu(I)X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkyne [label="H-C≡C-R'", shape=invh[5]ouse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; cu_acetylide [label="Cu-C≡C-R'", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for Palladium Cycle pd0 -> oxidative_addition [label="Ar-X", color="#202124"]; oxidative_addition -> pd_intermediate [color="#202124"]; pd_
Sources
CuAAC click chemistry using 3,5-Diethynylaniline
Application Note: High-Fidelity CuAAC Functionalization of 3,5-Diethynylaniline
Executive Summary
3,5-Diethynylaniline (DEA) serves as a high-value "linchpin" monomer in materials science and medicinal chemistry.[1][2] Its unique geometry (meta-substituted alkynes) and functional amine handle allow for the construction of Conjugated Microporous Polymers (CMPs) , Covalent Organic Frameworks (COFs) , and branched pharmaceutical intermediates .[1][2]
However, DEA presents specific challenges in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Oxidative Instability: The terminal aromatic alkynes are prone to Glaser homocoupling.[1]
-
Catalyst Poisoning: The free aniline amine can weakly coordinate Cu(I), potentially arresting the catalytic cycle if non-chelated copper sources are used.[1][2]
This guide provides two distinct protocols: Protocol A for kinetic control (small molecule synthesis) and Protocol B for thermodynamic network formation (polymer synthesis), ensuring high conversion and structural integrity.[1][2]
Strategic Analysis: The DEA "Linchpin"
The utility of DEA lies in its bifunctionality.[1] The alkynes provide the "click" connectivity, while the amine remains available for post-functionalization (e.g., amide coupling, diazonium formation).[2]
Mechanistic Pathway & Diagram
The following diagram illustrates the reaction pathway and the critical decision points for ligand selection to prevent aniline interference.
Caption: Mechanistic flow of DEA click chemistry. Note the critical role of Ligand Selection in outcompeting the substrate's amine group to maintain catalytic turnover.[1]
Critical Experimental Considerations
Solvent Compatibility Table
DEA is an aromatic amine with limited water solubility.[1][2] Solvent choice dictates the reaction rate and workup.[1]
| Solvent System | Solubility of DEA | Application | Pros/Cons |
| tBuOH / H₂O (1:1) | Moderate | Small Molecule Synthesis | Pro: Standard Sharpless conditions; easy workup.Con: May require heating for full DEA dissolution.[1][2] |
| DMF or DMSO | High | Polymerization / Library Synthesis | Pro: High solubility; accelerates rate.Con: Difficult to remove; requires extensive washing.[1][2] |
| THF / H₂O (4:1) | High | Intermediate Synthesis | Pro: Good balance of solubility and rate.Con: THF peroxides must be removed; requires inert atmosphere.[1][2] |
Ligand Selection: The "Aniline Effect"
-
The Problem: The aniline nitrogen has a lone pair that can bind Cu(I).[1][2] While a weak ligand, in high concentrations it can compete with the alkyne, slowing the reaction.[2]
-
The Solution: Use TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA .[1][2] These ligands bind Cu(I) with high affinity, protecting it from oxidation and preventing the aniline "poisoning" effect [1].[2]
Protocol A: Small Molecule Synthesis (Kinetic Control)
Objective: Synthesis of discrete bis-triazole cores (e.g., for drug fragments or dendrimer cores).[1][2]
Reagents:
Step-by-Step Procedure:
-
Degassing (Critical): In a reaction vial, combine DEA and the Organic Azide in the chosen solvent. Sparge with Argon/Nitrogen for 15 minutes. Reason: Removes dissolved O₂ to prevent Glaser homocoupling of the alkynes.
-
Catalyst Premix: In a separate small vial, dissolve CuSO₄ and TBTA in a minimal amount of solvent. Stir until the blue solution allows the ligand to complex the copper.[1]
-
Initiation: Add the Cu-TBTA solution to the main reaction vial. Immediately add the Sodium Ascorbate (dissolved in water).[1][2] The solution should turn yellow/orange (characteristic of Cu(I)-TBTA).[1][2]
-
Reaction: Stir at 40°C for 4–12 hours. Monitor by TLC or LC-MS.[1][2] The amine handle on DEA makes the starting material distinctively polar/non-polar depending on pH, aiding monitoring.[1][2]
-
Workup (Chelation): Add 5 mL of 0.1 M EDTA or saturated NH₄Cl solution and stir for 30 mins open to air. Reason: Oxidizes Cu(I) to Cu(II) and chelates it, removing copper from the amine functionality.[2]
-
Extraction: Extract with EtOAc. Wash with brine.[1][2] Dry over Na₂SO₄.[1][2]
-
Purification: Silica gel chromatography.
Protocol B: Conjugated Microporous Polymer (CMP) Synthesis
Objective: Creating insoluble, porous networks for gas storage or catalysis.[2]
Reagents:
-
Di- or Tri-azide linker (Monomer B)[1][2] (Stoichiometric balance 1:1 alkyne:azide functional groups)
-
CuI (Copper Iodide) (10 mol%) - Preferred for organic solvothermal conditions.[1][2]
-
Ligand: DIPEA (Diisopropylethylamine) or Pyridine (acts as base/ligand).[1][2]
Step-by-Step Procedure:
-
Vessel Prep: Use a heavy-walled pressure tube or Schlenk flask. Flame dry under vacuum.[1][2]
-
Loading: Add DEA, the Azide linker, and CuI into the flask inside a glovebox or under strict Argon flow.
-
Solvation: Add anhydrous DMF. Sonicate for 5 minutes to ensure homogeneity before the network forms.
-
Thermal Cure: Seal the vessel. Heat to 100°C for 24–48 hours without stirring (static polymerization) or with slow stirring.[1][2] Reason: Higher temperature drives the reaction to high conversion, essential for rigid network formation [2].[2]
-
Isolation: The mixture will form a gel or precipitate.[1] Filter the solid.[1]
-
Soxhlet Extraction (Mandatory): The porous network will trap catalyst and unreacted monomer.[1][2] Perform Soxhlet extraction with:
-
Activation: Dry in a vacuum oven at 80°C for 24 hours.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Green/Blue Reaction Mixture | Oxidation of Cu(I) to Cu(II).[1][2] Reaction has stalled.[1][2] | Add more Sodium Ascorbate (5–10 equiv).[1][2] Ensure inert atmosphere. |
| Unknown High MW Impurities | Glaser Coupling (Alkyne-Alkyne).[1][2] | Rigorous degassing is required.[1][2] Avoid Cu(II) salts without sufficient reductant.[1][2] |
| Low Yield / Slow Rate | Aniline coordination to Copper.[1][2] | Switch to Cu(MeCN)₄PF₆ with TBTA ligand.[1][2] Increase temperature to 50°C. |
| Product Trapped in Copper | Amine-Copper chelation.[1][2] | Wash crude product with aqueous ammonia or EDTA solution.[1][2] |
References
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004).[2] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1][2] Organic Letters, 6(17), 2853–2855.[2]
-
Kaur, P., Hupp, J. T., & Nguyen, S. T. (2011).[2] Porous Organic Polymers in Catalysis: Opportunities and Challenges. ACS Catalysis, 1(7), 819–835.[2]
-
Meldal, M., & Tornøe, C. W. (2008).[2] Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2][3][5][6] Chemical Reviews, 108(8), 2952–3015.[2]
-
BroadPharm. (n.d.).[1][2] Protocol for Azide-Alkyne Click Chemistry.
Sources
- 1. 3,5-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Synthesizing conductive dendrimers with 3,5-Diethynylaniline
Executive Summary & Strategic Rationale
This guide details the synthesis of conductive, conjugated dendrimers using 3,5-Diethynylaniline (DEA) . Unlike standard phenylacetylene dendrimer cores (e.g., 1,3,5-triethynylbenzene), DEA possesses a unique C2v symmetry with an exocyclic amine handle.
Why this molecule?
-
Molecular Electronics: The amine group (
) serves as a specific "alligator clip" for binding to gold (Au) or Indium Tin Oxide (ITO) surfaces, allowing the dendrimer to function as a vertical molecular wire in self-assembled monolayers (SAMs). -
Conjugation Pathway: The meta-substitution of the ethynyl groups preserves the
-conjugation network essential for electron transport (hopping mechanism) or delocalization. -
Orthogonal Functionalization: The amine allows for post-synthetic modification (e.g., amide coupling) without disrupting the conductive carbon-rich backbone.
Material Science Context: The Conductivity Mechanism
Conductivity in organic dendrimers differs from metallic conduction. It relies on the overlap of
-
Mechanism: Charge transport occurs via incoherent hopping between redox-active sites or coherent tunneling through the conjugated backbone.
-
Role of DEA: DEA acts as the Focal Point . By growing dendrons off the 3,5-positions, the amine remains free to anchor the construct to an electrode, facilitating charge injection into the dendritic structure.
Synthesis Workflow: The Convergent Approach
We utilize a Convergent Synthesis strategy.[1] This method affords higher purity than divergent growth, as it prevents the formation of statistical defects that break the conductive pathway.
Diagram 1: Strategic Synthesis Workflow
The following diagram illustrates the pathway from precursor to the final conductive assembly.
Caption: Convergent workflow transforming 3,5-dibromoaniline into a conductive dendrimer scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of the Core (3,5-Diethynylaniline)
Note: While 3,5-diethynylaniline can be purchased, synthesizing it freshly ensures the amine is not oxidized.
Reagents:
-
3,5-Dibromoaniline (1.0 eq)
-
Trimethylsilylacetylene (TMSA) (2.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [
] (0.02 eq) -
Copper(I) Iodide [CuI] (0.01 eq)
-
Triethylamine (
) / THF (1:1 mix)
Step-by-Step:
-
Inert Setup: Flame-dry a Schlenk flask and cycle with Argon (
). Oxygen is the enemy of conductive polymers (oxidative defects). -
Dissolution: Dissolve 3,5-dibromoaniline in degassed
. -
Catalyst Addition: Add
and CuI. The solution should turn slightly yellow/brown. -
Coupling: Add TMSA dropwise via syringe. Heat to
for 12 hours. -
Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate. Purify via column chromatography (Silica, Hexane/EtOAc 9:1).
-
Deprotection: Dissolve the TMS-intermediate in MeOH. Add
(3.0 eq). Stir at RT for 2 hours. -
Isolation: Dilute with water, extract with ether. Dry over
.-
Yield Target: >85% as a pale yellow solid.
-
Protocol B: The "Moore" Coupling (Dendron Attachment)
This step attaches the conductive "arms" to the DEA core.
Reagents:
-
3,5-Diethynylaniline (Core) (1.0 eq)
-
Iodo-functionalized Phenylacetylene Dendron (Gn-I) (2.2 eq)
- (Tetrakis) (0.05 eq)
-
CuI (0.02 eq)
-
Diisopropylamine (DIPA) / Toluene (Solvent)
Critical Procedure:
-
Degassing (Freeze-Pump-Thaw): This is non-negotiable for high-generation dendrimers. Dissolve Core and Dendron in DIPA/Toluene. Freeze in liquid
, apply vacuum, thaw. Repeat . -
Reaction: Add catalysts under Argon flow. Heat to
for 24–48 hours.-
Note: The amine on the core can weakly coordinate to Pd. We use a slightly higher catalyst loading (5 mol%) compared to standard couplings to compensate.
-
-
Purification (The Challenge): High-generation dendrimers stick to silica.
-
Method: Use Size Exclusion Chromatography (SEC) (Bio-Beads S-X1) utilizing THF as the eluent. This separates the product based on hydrodynamic volume, removing homo-coupled dendrons.
-
Quantitative Data & Characterization
To validate the structure and conductivity potential, the following data points must be met.
Table 1: Key Characterization Metrics
| Technique | Parameter | Expected Observation | Interpretation |
| 1H NMR | Alkyne Proton | Disappearance of | Confirms full coupling of the core alkynes. |
| MALDI-TOF | Molecular Ion | Verifies no defect structures (missing arms). | |
| UV-Vis | Bathochromic shift (Red shift) | Indicates extended | |
| Cyclic Voltammetry | Oxidation Potential | Reversible waves | Demonstrates stability of the radical cation (hole transport). |
Diagram 2: Electronic Pathway & Anchoring
Visualizing how the synthesized molecule functions as a conductive component.
Caption: Charge injection pathway from the electrode through the amine anchor into the conjugated dendrimer.
Troubleshooting & Expert Insights
-
Problem: Catalyst Poisoning.
-
Cause: The free amine on DEA can bind to Palladium, shutting down the catalytic cycle.
-
Solution: If yields are low (<50%), protect the amine as a trifluoroacetamide before the Sonogashira coupling. Deprotect with mild base (
) after the dendrimer is built.
-
-
Problem: "Black Gunk" Formation.
-
Cause: Oxidation of the alkyne or polymerization.
-
Solution: Ensure strict exclusion of light and oxygen. Wrap flasks in aluminum foil during reaction.
-
-
Problem: Solubility Issues.
-
Cause: Rigid rod backbones aggregate via
- stacking. -
Solution: Ensure the dendrons (Gn) have peripheral solubilizing groups (e.g., t-butyl or hexyl chains).
-
References
-
Moore, J. S. (1997). "Shape-Persistent Molecular Architectures of Nanoscale Dimension." Accounts of Chemical Research, 30(9), 402–413.
-
Tour, J. M. (1996). "Conjugated Macromolecules of Precise Length and Constitution. Organic Synthesis for the Construction of Nanoarchitectures." Chemical Reviews, 96(1), 537–554.
-
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of acyl halides with terminal acetylenes." Journal of Organometallic Chemistry, 653(1-2), 46–49.
-
Nierengarten, J. F., et al. (1998). "Fullerene-Oligophenyleneethynylene Conjugates: Synthesis and Properties." Journal of the American Chemical Society, 120(42), 10990–10991.
Sources
Synthesis of Porous Organic Polymers from Ethynyl Anilines: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, characterization, and potential applications of porous organic polymers (POPs) derived from ethynyl aniline monomers. The protocols and insights presented herein are grounded in established scientific principles and aim to empower researchers to explore this promising class of materials.
Introduction: The Promise of Porous Organic Polymers
Porous organic polymers (POPs) are a class of materials characterized by their robust, covalently linked organic frameworks that create permanent, well-defined pores.[1][2] Unlike their inorganic counterparts like zeolites and silica, POPs offer exceptional tunability in terms of their chemical composition, pore size, and surface functionality.[1][3] This high degree of designability makes them attractive for a wide range of applications, including gas storage and separation, catalysis, and, of particular interest to the target audience, biomedical applications such as drug delivery.[1][4][5]
Ethynyl anilines are particularly valuable building blocks for POPs. The presence of both a reactive ethynyl group and a functionalizable aniline moiety allows for the creation of diverse polymer structures with tailored properties. The aniline group can be readily modified post-synthesis to introduce specific functionalities, enhancing their utility in targeted applications.
This guide will focus on the synthesis of ethynyl aniline-based POPs via the Sonogashira-Hagihara cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[6][7] We will then delve into the essential characterization techniques required to validate the synthesis and understand the material's properties. Finally, we will explore the exciting potential of these materials in drug delivery and catalysis.
Synthesis of Ethynyl Aniline-Based POPs via Sonogashira-Hagihara Cross-Coupling
The Sonogashira-Hagihara cross-coupling reaction is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is highly efficient and proceeds under relatively mild conditions, making it ideal for the synthesis of complex polymeric structures.[7] In the context of POP synthesis, this reaction is used to polymerize multifunctional ethynyl and halide monomers, leading to the formation of a highly cross-linked, porous network.
Causality Behind Experimental Choices
The selection of monomers is the primary determinant of the final polymer's properties. A typical synthesis involves the reaction of a multi-ethynyl monomer with a multi-haloaryl monomer. To create a porous structure, at least one of the monomers must have a rigid, non-planar geometry to prevent efficient packing of the polymer chains.
-
Monomers: For this protocol, we will use a tetra-ethynyl monomer, such as tetrakis(4-ethynylphenyl)methane, and a di-haloaniline, like 2,5-dibromoaniline. The tetrahedral geometry of the ethynyl monomer will ensure the formation of a 3D porous network. The bromoaniline provides the halide functionality for the cross-coupling and introduces the versatile aniline group into the polymer framework.
-
Catalyst System: The standard catalyst system for Sonogashira-Hagihara coupling consists of a palladium(0) source, typically formed in situ from a palladium(II) precursor like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, such as copper(I) iodide (CuI).[6] The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination to form the C-C bond, while the copper co-catalyst activates the alkyne.[6]
-
Solvent and Base: A suitable solvent system is crucial for solubilizing the monomers and catalysts. A mixture of a polar aprotic solvent like dimethylformamide (DMF) and a base like triethylamine (TEA) is commonly employed. The base is necessary to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct of the reaction.[7]
Experimental Workflow Diagram
Caption: Synthesis and characterization workflow for ethynyl aniline-based POPs.
Detailed Experimental Protocol
Materials:
-
Tetrakis(4-ethynylphenyl)methane (TEPM)
-
2,5-Dibromoaniline
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Triethylamine (TEA)
-
Methanol
-
Acetone
-
Chloroform
-
Schlenk flask and line
-
Magnetic stirrer with heating
-
Soxhlet extraction apparatus
Procedure:
-
Monomer and Catalyst Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add tetrakis(4-ethynylphenyl)methane (e.g., 0.5 mmol) and 2,5-dibromoaniline (e.g., 1.0 mmol).
-
Catalyst Addition: To the flask, add bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.025 mmol) and copper(I) iodide (e.g., 0.05 mmol).
-
Solvent Addition and Degassing: Add anhydrous DMF (e.g., 20 mL) and anhydrous TEA (e.g., 10 mL) to the flask. The flask is then subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: The reaction mixture is heated to 80 °C under an inert atmosphere (e.g., argon or nitrogen) and stirred for 48 hours. A precipitate will form as the polymer network grows and becomes insoluble.
-
Work-up and Purification:
-
After cooling to room temperature, the solid polymer is collected by filtration.
-
The collected solid is washed sequentially with DMF, water, methanol, and acetone to remove unreacted monomers, catalysts, and other impurities.
-
To ensure high purity, the polymer is further purified by Soxhlet extraction with methanol for 24 hours, followed by chloroform for another 24 hours.
-
The purified polymer is then dried in a vacuum oven at 80 °C overnight.
-
Characterization of Ethynyl Aniline-Based POPs
Thorough characterization is essential to confirm the successful synthesis of the POP and to determine its physical and chemical properties.
Structural and Morphological Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the polymer by identifying the disappearance of the characteristic C-H stretching of the terminal alkyne (around 3300 cm⁻¹) and the C-Br stretching of the haloaniline (around 500-600 cm⁻¹), and the appearance of new bands corresponding to the polymer backbone.[8]
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C NMR spectroscopy provides detailed information about the carbon environment in the polymer network, confirming the formation of the desired covalent bonds.[8]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology and porous structure of the synthesized POPs.[9]
Porosity and Surface Area Analysis
-
Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area, pore volume, and pore size distribution of the POP.[9] A high surface area is a key indicator of a well-developed porous structure.
| Property | Typical Range for Ethynyl Aniline-Based POPs |
| BET Surface Area | 400 - 1200 m²/g |
| Pore Volume | 0.3 - 0.8 cm³/g |
| Pore Size | Microporous (<2 nm) to Mesoporous (2-50 nm)[4] |
Potential Applications in Drug Development and Beyond
The unique properties of ethynyl aniline-based POPs make them highly promising for a variety of applications relevant to drug development and other scientific fields.
Drug Delivery Systems
The high surface area and tunable pore size of these POPs make them excellent candidates for drug delivery vehicles.[10][11] The porous network can encapsulate therapeutic agents, protecting them from degradation and allowing for controlled release.[10][12] The presence of the aniline group provides a handle for post-synthetic modification, enabling the attachment of targeting ligands for site-specific drug delivery or stimuli-responsive moieties for on-demand release.[11][13] For instance, the polymer could be functionalized to release a drug in response to changes in pH, which is often different in tumor microenvironments compared to healthy tissue.[12]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Frontiers | Porous Organic Polymers: An Emerged Platform for Photocatalytic Water Splitting [frontiersin.org]
- 3. Porous Organic Polymers [senker.uni-bayreuth.de]
- 4. mdpi.com [mdpi.com]
- 5. Creation and bioapplications of porous organic polymer materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Nanoscale porous organic polymers for drug delivery and advanced cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biodegradable porous polymeric drug as a drug delivery system: alleviation of doxorubicin-induced cardiotoxicity via passive targeted release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Application Note: Chemoselective Sandmeyer Functionalization of 3,5-Diethynylaniline Scaffolds
Executive Summary & Strategic Analysis
The functionalization of 3,5-diethynylaniline into 1-halo-3,5-diethynylbenzene derivatives is a critical transformation in the synthesis of carbon-rich scaffolds (graphynes), Metal-Organic Frameworks (MOFs), and molecular electronic linkers.
However, this specific substrate presents a severe chemoselectivity challenge : the incompatibility of terminal alkynes with the classical Copper(I) catalysts used in Sandmeyer reactions.
The "Copper Trap"
Standard Sandmeyer protocols utilize Cu(I) salts (CuCl, CuBr). In the presence of terminal alkynes (
-
Safety Hazard: Copper acetylides are potentially explosive when dry.
-
Side Reactions: Oxidative homocoupling (Glaser coupling) of the alkynes, resulting in polymerization rather than the desired halide substitution.
The Solution Architecture
To maintain scientific integrity and safety, this guide provides two distinct protocols based on the desired halide:
-
Protocol A (Iodination): A Metal-Free pathway using Potassium Iodide (KI). This is the direct route for 3,5-diethynylaniline, avoiding copper entirely.
-
Protocol B (Bromination/Chlorination): A Protection-Dependent pathway. Because Cu(I) is required for bromination/chlorination, the alkynes must be TMS-protected first to prevent acetylide formation.
Reaction Logic & Workflow (Visualization)
The following decision matrix illustrates the necessary synthetic pathways to avoid catalyst poisoning and side reactions.
Figure 1: Strategic workflow differentiating between metal-free iodination and protection-dependent bromination to ensure chemoselectivity.
Protocol A: Metal-Free Iodination (Direct Route)
Target: 1-Iodo-3,5-diethynylbenzene
Mechanism: Diazotization followed by nucleophilic substitution with Iodide (
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: 3,5-Diethynylaniline (1.0 equiv)
-
Acid: HCl (6M aqueous)
-
Diazotization: Sodium Nitrite (
, 1.1 equiv) -
Nucleophile: Potassium Iodide (
, 2.5 equiv) -
Solvent: Water / Acetonitrile (1:1 mixture for solubility)
-
Temp Control: Ice bath (
)
Step-by-Step Methodology
-
Solubilization & Acidification:
-
In a round-bottom flask, suspend 3,5-diethynylaniline (5 mmol) in a mixture of
(10 mL) and Water (10 mL). -
Cool to
in an ice/water bath. -
Add HCl (6M, 15 mL) dropwise. Note: The amine may precipitate as the hydrochloride salt; vigorous stirring is essential.
-
-
Diazotization (The Critical Window):
-
Dissolve
(5.5 mmol) in minimal water (2 mL). -
Add the nitrite solution dropwise to the amine mixture, maintaining internal temperature below 5°C .
-
Stir for 20 minutes at
. The solution should become clear/yellowish as the diazonium salt forms. -
Validation: Test a drop with starch-iodide paper (should turn blue immediately, indicating excess
).
-
-
Iodination (Substitution):
-
Dissolve
(12.5 mmol) in water (5 mL). -
Add the
solution slowly to the cold diazonium mixture. -
Observation: Nitrogen gas evolution (
) will occur, and the solution will turn dark red/brown due to iodine liberation. -
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Workup & Purification:
-
Quench excess iodine with saturated aqueous
(Sodium Thiosulfate) until the dark color fades to yellow. -
Extract with Ethyl Acetate (
mL). -
Wash organic layer with Brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The product is light-sensitive; store in the dark.
-
Protocol B: Cu-Mediated Bromination (Protected Route)
Target: 1-Bromo-3,5-diethynylbenzene Constraint: Requires Cu(I) or Cu(II), mandating alkyne protection.
Phase 1: Protection (TMS-Cl)
Do not skip this step. Direct reaction with CuBr will fail.
-
Dissolve 3,5-diethynylaniline in THF (
). -
Add LiHMDS (2.2 equiv) followed by TMS-Cl (2.5 equiv).
-
Workup to isolate 3,5-bis((trimethylsilyl)ethynyl)aniline .
Phase 2: Non-Aqueous Sandmeyer (Doyle Procedure)
Using tert-butyl nitrite (
Reagents:
-
Substrate: TMS-protected aniline (1.0 equiv)
-
Reagent: tert-Butyl Nitrite (1.5 equiv)
-
Catalyst/Source:
(1.2 equiv) - Note: Cu(II) is reduced in situ to Cu(I) by the diazonium species, initiating the radical cycle. -
Solvent: Anhydrous Acetonitrile (
).
Protocol:
-
Setup: Flame-dry a flask and purge with Argon. Add
and anhydrous . Heat to . -
Addition: Add
to the copper suspension. -
Reaction: Add the TMS-protected aniline (dissolved in minimal MeCN) dropwise to the hot mixture.
-
Why: Adding the amine to the copper/nitrite mixture minimizes diazo-coupling side reactions.
-
-
Completion: Stir at
until gas evolution ceases (~1 hour). -
Workup: Cool, dilute with Diethyl Ether, wash with 1M HCl (to remove Cu salts), then Brine. Dry and concentrate.
Phase 3: Deprotection
-
Dissolve the intermediate in Methanol/THF (1:1).
-
Add
(0.5 equiv). Stir at RT for 30 mins. -
Aqueous workup yields 1-Bromo-3,5-diethynylbenzene .
Comparative Data & Yield Expectations
| Parameter | Protocol A (Iodination) | Protocol B (Bromination) |
| Primary Reagent | KI (Metal-Free) | CuBr₂ / tBuONO |
| Alkyne State | Free (Unprotected) | TMS-Protected (Mandatory) |
| Risk Profile | Low (Standard Acid Handling) | High (Requires Multi-step) |
| Typical Yield | 65 - 75% | 45 - 55% (Over 3 steps) |
| Major Byproduct | Phenol (if temp > 5°C) | Glaser Coupling (if protection fails) |
References
-
Sandmeyer Reaction Mechanisms & Scope
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Transition-metal-catalyzed addition of heteroatom-hydrogen bonds to alkynes. Chemical Reviews, 104(6), 3079-3160. Link
- Note: Provides context on metal-alkyne comp
-
-
Iodination without Copper (Sandmeyer-type)
-
Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A new, one-step, effective protocol for the iodination of aromatic and heterocyclic compounds via aprotic diazotization of amines. Synthesis, 2007(01), 81-84. Link
-
-
Synthesis of Ethynyl-Benzene Scaffolds
-
Bunz, U. H. (2000). Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications. Chemical Reviews, 100(4), 1605-1644. Link
- Note: Describes the handling of diethynylbenzene precursors.
-
-
Non-Aqueous Sandmeyer (Doyle Protocol)
-
Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and efficient conversion of arylamines to aryl halides.[1][2] The Journal of Organic Chemistry, 42(14), 2426-2431. Link
-
Sources
Polymerization conditions for diethynyl aniline monomers
Application Note: High-Performance Polymerization of Diethynyl Aniline Monomers
Executive Summary & Strategic Rationale
Diethynyl aniline (DEA) monomers occupy a unique niche in macromolecular chemistry, serving as precursors for nitrogen-functionalized conjugated polymers.[1] These materials are critical in organic electronics (due to high charge mobility) and drug delivery systems (as microporous organic networks or functionalized scaffolds).[1]
The polymerization of DEA monomers presents a bifurcation in synthetic strategy:
-
Oxidative Homocoupling (Glaser-Hay): Yields polymers with a rigid diacetylene (–C≡C–C≡C–) backbone. Best for creating microporous networks or rigid-rod conductive wires.
-
Transition-Metal Catalyzed Cyclopolymerization: Utilizes Rhodium (Rh) or Iridium (Ir) catalysts to form polyene backbones containing cyclic structures. Best for soluble, stereoregular polymers with optical activity.[1]
This guide details the optimization of these two distinct pathways, addressing the common failure mode: oxidative degradation of the aniline amine moiety during alkyne coupling.
Mechanistic Pathways & Decision Matrix
The choice of polymerization condition dictates the polymer's topology and solubility.
Figure 1: Divergent Polymerization Pathways for Diethynyl Anilines
Caption: Mechanistic divergence based on catalyst selection. Route A yields rigid conjugated backbones; Route B yields soluble polyenes.
Critical Process Parameters (CPPs)
Successful polymerization requires balancing the reactivity of the ethynyl group against the oxidation sensitivity of the aniline nitrogen.
| Parameter | Recommended Range | Scientific Justification |
| Monomer Concentration | 0.1 M – 0.5 M | High concentration favors intermolecular polymerization (linear growth). Low concentration (<0.05 M) favors intramolecular cyclization or oligomerization.[1] |
| N-Substitution | Alkyl (C6-C12) | Free amines ( |
| Solvent Polarity | Dichloromethane (DCM) or THF are preferred.[1] Pyridine (classic Glaser solvent) is difficult to remove and may trap Cu ions in the final polymer matrix. | |
| Temperature | 25°C – 40°C | High temperatures (>60°C) promote cross-linking and insolubility.[1] Keep mild to preserve the aniline functionality. |
Detailed Experimental Protocols
Protocol A: Oxidative Homocoupling (Glaser-Hay Modification)
Target: Rigid-rod conjugated polymers or microporous networks.
Reagents:
-
Monomer: N,N-dialkyl-3,5-diethynylaniline (1.0 equiv)[1]
-
Catalyst: Copper(I) Chloride (CuCl) (5-10 mol%)[1]
-
Ligand: N,N,N',N'-Tetramethylethylenediamine (TMEDA) (10-20 mol%)
-
Solvent: DCM or Chlorobenzene (anhydrous)
Step-by-Step Workflow:
-
Catalyst Activation: In a Schlenk flask, dissolve CuCl and TMEDA in DCM. Stir vigorously for 15 minutes under air. The solution should turn a deep blue/green (formation of the active Cu-amine-oxo complex).
-
Monomer Addition: Dissolve the diethynyl aniline monomer in a minimal amount of DCM. Add this solution dropwise to the catalyst mixture over 30 minutes.
-
Expert Insight: Slow addition prevents localized hotspots and runaway exotherms which lead to insoluble gels.
-
-
Oxygen Sparging: Bubble a steady stream of dry air or pure
through the reaction mixture.-
Control Point: Monitor the solvent level; replenish DCM if evaporation is significant due to gas flow.
-
-
Reaction Monitoring: Stir at 25°C for 12–24 hours. Monitor via TLC or IR (disappearance of terminal alkyne C≡C-H stretch at ~3290 cm⁻¹).
-
Quenching & Purification:
-
Pour the reaction mixture into a 10-fold excess of acidic methanol (MeOH + 1% HCl). The acid breaks the Cu-polymer complex.
-
Filter the precipitate.
-
Reprecipitation: Dissolve in THF and reprecipitate into pure methanol to remove residual copper salts.
-
Protocol B: Rhodium-Catalyzed Cyclopolymerization
Target: Soluble, stereoregular polymers with high molecular weight.[1]
Reagents:
-
Monomer: N,N-dialkyl-diethynylaniline (1.0 equiv)[1]
-
Catalyst:
(Norbornadiene rhodium(I) chloride dimer) (1-2 mol%)[1] -
Cocatalyst: Triethylamine (
) (10 mol%) -
Solvent: Toluene or THF (Degassed)[2]
Step-by-Step Workflow:
-
Inert Environment: This reaction is sensitive to oxygen. Perform all steps under Nitrogen or Argon (Glovebox or Schlenk line).[1]
-
Catalyst Solution: Dissolve
and in dry toluene. Stir for 10 minutes at room temperature. -
Initiation: Add the monomer solution to the catalyst mixture in one shot.
-
Observation: A rapid color change (often to deep red or purple) indicates the formation of the conjugated polyene backbone.
-
-
Polymerization: Stir at 30°C for 2–4 hours.
-
Note: Rh-catalyzed polymerizations are significantly faster than oxidative couplings. Extended times do not increase MW and may lead to degradation.
-
-
Termination: Pour the mixture into a large excess of hexane or methanol (depending on polymer solubility).
-
Drying: Dry the polymer under vacuum at 40°C for 24 hours.
Characterization & Self-Validation
To ensure scientific integrity, the synthesized polymer must pass the following validation checks:
| Technique | Observation | Interpretation (Pass Criteria) |
| FT-IR Spectroscopy | Disappearance of peak at ~3290 cm⁻¹ ( | Confirms consumption of terminal alkynes. |
| ¹H NMR | Broadening of aromatic peaks; disappearance of alkyne proton (~3.0 ppm). | Broadening indicates polymer formation (restricted rotation).[1] Sharp peaks suggest oligomers. |
| GPC (Gel Permeation Chromatography) | Verifies high molecular weight. A multimodal peak suggests branching or aggregation. | |
| Solubility Test | Soluble in THF/CHCl₃ (for Protocol B). | Insoluble material in Protocol B indicates cross-linking (failure).[1] |
Safety & Handling
-
Copper Acetylides: In Protocol A, copper intermediates can be shock-sensitive if allowed to dry completely before quenching. Always quench with acid to protonate the acetylides before drying any solid residues.
-
Aniline Toxicity: Diethynyl anilines are potent alkylating agents. Use double-gloving and work within a fume hood.
References
-
Glaser-Hay Coupling Mechanism & Optimization
- Review of Copper-Catalyzed Coupling: "Glaser-Hay Coupling - SynArchive." SynArchive.
-
[Link]
-
Rhodium-Catalyzed Polymerization
-
Oxidative Polymerization Context
-
Solid-Supported Protocols (Advanced Applications)
- Application to Natural Products: "Application of the Solid-Supported Glaser–Hay Reaction to N
-
[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Preparation of Poly Aniline by Chemical Oxidative Method and Its Characterization [file.scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide - PMC [pmc.ncbi.nlm.nih.gov]
Using 3,5-Diethynylaniline in photosensitive resin compositions
An Application Guide to 3,5-Diethynylaniline in Advanced Photosensitive Resin Compositions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for High-Performance Photopolymers
In the landscape of advanced materials, photosensitive resins, or photoresists, are fundamental to innovation across microelectronics, additive manufacturing (3D printing), and MEMS (Micro-Electro-Mechanical Systems) fabrication.[1] These materials allow for the precise, light-induced transfer of a pattern onto a substrate, enabling the creation of complex micro-scale structures.[2] The relentless demand for devices that are smaller, faster, and more durable has driven the development of photopolymers with exceptional thermal stability, mechanical robustness, and chemical resistance.
This guide focuses on the application of 3,5-Diethynylaniline (DEA) , a versatile and highly reactive aromatic diamine, as a critical building block in high-performance photosensitive resin systems. Its unique structure, featuring two terminal ethynyl (acetylene) groups, provides a pathway for creating densely cross-linked networks through a dual-cure mechanism involving both photopolymerization and subsequent thermal curing.[3][4] The aniline moiety further allows for its integration into polymer backbones, such as polyimides, renowned for their outstanding performance characteristics.[5] This document serves as a technical resource, providing detailed protocols and scientific rationale for formulating, processing, and characterizing photosensitive resins incorporating 3,5-Diethynylaniline.
Physicochemical Properties of 3,5-Diethynylaniline
A thorough understanding of the monomer's properties is the foundation of successful resin formulation. The characteristics of 3,5-Diethynylaniline dictate its solubility, reactivity, and compatibility with other formulation components.
| Property | Value |
| Chemical Formula | C₁₀H₇N |
| Molecular Weight | 141.17 g/mol |
| Appearance | Off-white to yellow or brown crystalline powder |
| Melting Point | 73-77 °C |
| Boiling Point | ~270 °C (decomposes) |
| Solubility | Soluble in common organic solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), Tetrahydrofuran (THF), and Chloroform. Insoluble in water. |
| CAS Number | 104139-09-5 |
The Dual-Cure Mechanism: Harnessing Light and Heat
The utility of 3,5-Diethynylaniline in photosensitive resins stems from its ability to undergo a two-stage curing process. This dual-cure capability allows for initial patterning with light followed by a thermal treatment to achieve the ultimate material properties.
-
Photopolymerization (Patterning): The process begins with the exposure of the resin to UV light of a specific wavelength (e.g., 365 nm or 405 nm).[6] In a typical negative-tone system, a photoinitiator absorbs the light energy and generates free radicals.[7] These radicals initiate the polymerization of the ethynyl groups of the DEA and other reactive components, causing the exposed regions of the resin to crosslink and become insoluble in a developer solution.[8] This step defines the desired pattern.
-
Thermal Curing (Hard-Bake): Following photopatterning and development, the material is subjected to a high-temperature bake. During this stage, the remaining unreacted ethynyl groups undergo a complex series of thermal crosslinking reactions.[9] These can include cyclotrimerization to form highly stable aromatic benzene rings and other addition reactions, which dramatically increase the crosslink density of the polymer network.[3] This thermal cure is critical for enhancing the material's glass transition temperature (Tg), thermal stability, and mechanical strength far beyond what is achievable with photopolymerization alone.[10]
Application Protocol 1: Formulation of a DEA-Based Negative-Tone Photosensitive Resin
This protocol provides a starting formulation for a photosensitive polyimide (PSPI) composition. PSPIs are widely used as passivation layers and interlayer dielectrics in semiconductor packaging due to their excellent properties.[5][11]
Objective: To prepare a stable, filterable liquid resin composition suitable for spin-coating and photolithographic processing.
Formulation Components:
The causality behind component selection is critical. The poly(amic acid) (PAA) ester serves as the base resin, providing the polyimide backbone after curing and ensuring good mechanical properties.[12] 3,5-Diethynylaniline (DEA) acts as a reactive crosslinker, enhancing thermal stability. The photoinitiator is chosen to match the wavelength of the light source.[13] A multifunctional acrylate is added to increase the photospeed and initial crosslink density. The adhesion promoter is essential for ensuring the patterned resin adheres strongly to the substrate, typically silicon or glass. The solvent must dissolve all components to form a homogeneous solution with the appropriate viscosity for spin coating.[14]
| Component | Role | Example Material | Weight % (of solids) |
| Base Resin | Polyimide Precursor | Poly(amic acid) ester | 60 - 80% |
| Reactive Crosslinker | Thermal Stability | 3,5-Diethynylaniline (DEA) | 10 - 25% |
| Photoinitiator | Radical Generation | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | 2 - 5% |
| Co-Monomer | Photospeed Enhancer | Pentaerythritol Tetraacrylate (PETA) | 5 - 15% |
| Adhesion Promoter | Substrate Adhesion | 3-Aminopropyltriethoxysilane (APTES) | 0.5 - 2% |
| Solvent | Vehicle/Carrier | N-Methyl-2-pyrrolidone (NMP) | To achieve ~25% solids |
Step-by-Step Preparation Protocol:
-
Safety First: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
Vessel Preparation: Use an amber glass bottle or a vessel wrapped in aluminum foil to protect the light-sensitive components from ambient light.
-
Solvent Addition: Add the required amount of N-Methyl-2-pyrrolidone (NMP) to the vessel.
-
Dissolution of Base Resin: While stirring with a magnetic stir bar, slowly add the poly(amic acid) ester powder to the solvent. Continue stirring until the resin is fully dissolved. This may take several hours.
-
Addition of Reactive Components: Once the base resin is dissolved, add the 3,5-Diethynylaniline (DEA) and the multifunctional acrylate (PETA). Continue stirring until a homogeneous solution is achieved.
-
Addition of Photoinitiator: Add the photoinitiator (BAPO) to the solution. Stir in the dark until it is completely dissolved.
-
Addition of Adhesion Promoter: Add the adhesion promoter (APTES) to the formulation and stir for an additional 30 minutes.
-
Filtration: Filter the final resin solution through a 0.45 µm or 0.2 µm PTFE syringe filter to remove any particulates that could cause defects during spin coating.
-
Storage: Store the filtered resin in a sealed, light-proof container at 4°C. Allow the resin to equilibrate to room temperature before use.
Application Protocol 2: Photolithography and Thermal Curing
This protocol outlines the standard process for creating high-resolution patterned films from the formulated DEA-based resin. Each step is crucial for the final outcome.[1]
Step-by-Step Processing Protocol:
-
Substrate Preparation:
-
Start with a clean, dry substrate (e.g., a 4-inch silicon wafer).
-
Perform a solvent clean by sonicating the wafer in acetone, followed by isopropyl alcohol (IPA), for 5 minutes each.
-
Dry the wafer with a nitrogen gun and perform a dehydration bake at 150°C for 30 minutes.
-
Causality: A pristine surface is essential for good adhesion and to prevent film defects.
-
-
Spin Coating:
-
Place the wafer on the spin coater chuck. Dispense approximately 3 mL of the filtered DEA resin onto the center of the wafer.
-
Spin at 500 rpm for 10 seconds (spread cycle), then ramp to 2000 rpm for 40 seconds (thinning cycle). This should yield a film thickness of approximately 10-15 µm.
-
Causality: Spin speed and time directly control the final film thickness; these parameters must be optimized for the desired application.
-
-
Soft Bake:
-
Place the coated wafer on a hotplate at 95°C for 180 seconds.
-
Causality: This step removes most of the solvent from the film. Insufficient baking can lead to pattern distortion during development, while excessive baking can degrade the photoinitiator.[15]
-
-
Exposure:
-
Place the wafer in a mask aligner with a photomask containing the desired pattern.
-
Expose the wafer to i-line UV light (365 nm) with an exposure dose of 200-400 mJ/cm².
-
Causality: The exposure dose is a critical parameter that determines the extent of initial crosslinking. It must be calibrated to achieve the correct feature size and resolution.
-
-
Post-Exposure Bake (PEB):
-
Immediately after exposure, place the wafer on a hotplate at 110°C for 90 seconds.
-
Causality: The PEB step drives the photo-initiated crosslinking reaction further, which significantly improves pattern resolution and contrast between exposed and unexposed regions.
-
-
Development:
-
Immerse the wafer in a bath of propylene glycol methyl ether acetate (PGMEA) for 60 seconds with gentle agitation.
-
Rinse the wafer thoroughly with fresh IPA to stop the development process and remove residual developer.
-
Dry the wafer with a nitrogen gun.
-
Causality: The developer selectively dissolves the unexposed, un-crosslinked regions of the resin, revealing the desired pattern.
-
-
Hard Bake (Thermal Cure):
-
Place the developed wafer in a programmable oven with a nitrogen atmosphere.
-
Ramp the temperature from room temperature to 400°C at a rate of 3-5°C/minute.
-
Hold at 400°C for 1 hour.
-
Allow the oven to cool slowly back to room temperature.
-
Causality: This final curing step is where the ethynyl groups fully react, forming a highly stable, robust polyimide network with exceptional thermal and mechanical properties.[3] The slow ramp rate prevents film stress and potential cracking.
-
Characterization and Expected Performance
After curing, the resulting patterned film should be characterized to validate its performance. The incorporation of DEA is expected to significantly enhance the thermal properties of the final material.
| Property | Test Method | Typical Value for DEA-Polyimide |
| Glass Transition Temp. (Tg) | DMA or TMA | > 350 °C |
| 5% Weight Loss Temp. (Td5) | TGA | > 500 °C (in N₂) |
| Coefficient of Thermal Expansion | TMA | < 40 ppm/°C |
| Tensile Modulus | DMA / Tensile Tester | 3 - 5 GPa |
| Dielectric Constant (@ 1 MHz) | LCR Meter | < 3.0 |
| Resolution | SEM | < 10 µm |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Adhesion / Film Peeling | Improper substrate cleaning; Ineffective adhesion promoter. | Re-clean substrate thoroughly; Increase adhesion promoter concentration slightly. |
| Incomplete Development | Insufficient exposure dose (underexposure); Soft bake too high/long. | Increase exposure dose; Optimize soft bake parameters as per protocol.[15] |
| Cracking During Hard Bake | Thermal stress due to rapid heating/cooling; Film too thick. | Reduce ramp/cool rate of the oven; Reduce spin speed to achieve a thinner film. |
| Particulates/Defects in Film | Contaminated resin or environment. | Re-filter the resin before use; Work in a cleanroom environment. |
References
-
MDPI. (2025, February 22). Preparation of Ion Composite Photosensitive Resin and Its Application in 3D-Printing Highly Sensitive Pressure Sensor. Retrieved from MDPI. [Link]
-
SPIE Digital Library. (2018, April 4). Photosensitive naturally derived resins toward optical 3-D printing. Retrieved from SPIE Digital Library. [Link]
-
MDPI. (2023, October 17). Mechanical Properties' Strengthening of Photosensitive 3D Resin in Lithography Technology Using Acrylated Natural Rubber. Retrieved from MDPI. [Link]
-
Wikipedia. (n.d.). Photolithography. Retrieved February 25, 2026, from [Link]
-
Defense Technical Information Center. (n.d.). Characterization of Acetylene-Terminated Resin Cure States. Retrieved February 25, 2026, from [Link]
-
Momaking. (2025, July 24). What Is Photosensitive Resin? A Complete Guide for High-Precision 3D Printing. Retrieved from Momaking. [Link]
-
TA Instruments. (n.d.). Characterization of UV Curing resins for Photo-Curing 3D Printing. Retrieved February 25, 2026, from [Link]
- Google Patents. (n.d.). US20070083016A1 - Photosensitive polyimide compositions.
-
PMC. (n.d.). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Retrieved February 25, 2026, from [Link]
-
Wiley-VCH. (2021, February 15). 1 Backgrounds in Photopolymerization Reactions: A Short Overview. Retrieved from Wiley-VCH. [Link]
-
3D Printing Industry. (2020, December 28). The important role of photosensitive resin materials in 3D printing technology. Retrieved from 3D Printing Industry. [Link]
-
ScienceDirect. (2021, February 10). Thermal curing mechanism of acetylene-terminated polyimides. Retrieved from ScienceDirect. [Link]
-
MDPI. (2024, June 26). Synthesis and Characterization of Negative-Tone Photosensitive Polyimides with Low Coefficient of Thermal Expansion for Packaging Applications. Retrieved from MDPI. [Link]
- Google Patents. (n.d.). CN105259736A - Photosensitive resin for 3D printer and preparation method of ....
-
MDPI. (2024, April 19). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. Retrieved from MDPI. [Link]
-
MicroChemicals. (n.d.). Photolithography Trouble Shooter. Retrieved February 25, 2026, from [Link]
-
Halocarbon. (2020, June 12). Photosensitive Polyimides – Critical for Advanced Semiconductor Packaging. Retrieved from Halocarbon. [Link]
-
MO SCI. (2018, February 13). Photolithography - The Role and Properties of Photosensitive Glass. Retrieved from MO SCI. [Link]
-
PMC. (2022, September 7). Intrinsically Negative Photosensitive Polyimides with Enhanced High-Temperature Dimensional Stability and Optical Transparency for Advanced Optical Applications via Simultaneous Incorporation of Trifluoromethyl and Benzanilide Units: Preparation and Properties. Retrieved from PMC. [Link]
-
ScienceDirect. (n.d.). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Retrieved February 25, 2026, from [Link]
Sources
- 1. Photolithography - Wikipedia [en.wikipedia.org]
- 2. Photolithography - The Role and Properties of Photosensitive Glass - MO SCI [mo-sci.com]
- 3. jlinlab.ecust.edu.cn [jlinlab.ecust.edu.cn]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. mdpi.com [mdpi.com]
- 6. The important role of photosensitive resin materials in 3D printing technology- Shanghai Hanker Industrial Co., Ltd. [dpiflex.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. mdpi.com [mdpi.com]
- 11. Intrinsically Negative Photosensitive Polyimides with Enhanced High-Temperature Dimensional Stability and Optical Transparency for Advanced Optical Applications via Simultaneous Incorporation of Trifluoromethyl and Benzanilide Units: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. halocarbon.com [halocarbon.com]
- 13. CN105259736A - Photosensitive resin for 3D printer and preparation method of photosensitive resin - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. microchemicals.com [microchemicals.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Diethynylaniline by Column Chromatography
Welcome to the Technical Support Center for the purification of 3,5-diethynylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar compounds. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, structured to address the specific challenges you may encounter during column chromatography.
Introduction: The Challenges of Purifying 3,5-Diethynylaniline
3,5-Diethynylaniline is a valuable building block in organic synthesis, particularly in the fields of materials science and medicinal chemistry. Its rigid, linear structure imparted by the two ethynyl groups, combined with the reactive amine functionality, makes it a versatile precursor. However, these same features present unique challenges during purification by column chromatography. The basicity of the aniline can lead to strong interactions with the acidic silica gel stationary phase, resulting in peak tailing and poor separation. Furthermore, terminal alkynes can be sensitive to certain conditions, potentially leading to degradation or side reactions on the column.
This guide provides practical, experience-driven solutions to overcome these obstacles and achieve high purity of your target compound.
Troubleshooting Guide: Addressing Specific Issues
This section is formatted as a series of questions and answers to directly address common problems encountered during the column chromatography of 3,5-diethynylaniline.
Question 1: My 3,5-diethynylaniline is streaking badly or showing significant tailing on the silica gel column. What is causing this and how can I fix it?
Answer:
This is the most common issue when purifying amines on silica gel. The primary cause is the interaction between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a non-ideal elution profile, characterized by a "tailing" or "streaking" band.
Immediate Solutions:
-
Incorporate a Basic Modifier into Your Mobile Phase: The most effective solution is to add a small amount of a volatile base to your eluent.[1] This base will compete with your aniline for the acidic sites on the silica, effectively "shielding" your compound from strong interactions and allowing it to elute more symmetrically.
-
Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your mobile phase. This is often the first choice due to its effectiveness and volatility, which makes it easy to remove after purification.
-
Ammonia Solution: A solution of 1-2% concentrated ammonium hydroxide in your polar co-solvent (e.g., methanol or ethyl acetate) can also be highly effective, particularly for more polar amines.
-
Workflow for Incorporating a Basic Modifier:
Caption: Workflow for mitigating amine tailing on silica gel.
Question 2: I am not getting good separation between my 3,5-diethynylaniline and a non-polar impurity. How can I improve the resolution?
Answer:
Poor resolution between closely eluting spots is a common challenge. Here are several strategies to improve separation:
-
Optimize Your Solvent System: The polarity of your mobile phase is a critical factor.[2]
-
Start with TLC: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.35 for your target compound.[3][4] A good starting point for 3,5-diethynylaniline is a mixture of hexane and ethyl acetate.[5][6]
-
Decrease Polarity: If your compound and the impurity are moving too quickly up the TLC plate (high Rf values), decrease the proportion of the more polar solvent (e.g., ethyl acetate). This will increase the interaction with the stationary phase and allow for better separation.[7]
-
Consider a Different Solvent System: If a hexane/ethyl acetate system is not providing adequate separation, try a different solvent combination. For example, dichloromethane/hexane or toluene/ethyl acetate can offer different selectivities.
-
-
Column Parameters:
-
Increase Column Length: A longer column provides more theoretical plates, which can enhance separation.[2]
-
Decrease Column Diameter: A narrower column can also improve resolution, but be mindful of the reduced loading capacity.[2]
-
Finer Silica Gel: Using silica gel with a smaller particle size can increase the surface area and improve separation efficiency.
-
Question 3: My 3,5-diethynylaniline seems to be decomposing on the column. I am observing new, more polar spots on my TLC plates of the collected fractions. What could be the cause?
Answer:
While anilines are generally stable, the combination of the ethynyl groups and the amine functionality can make 3,5-diethynylaniline susceptible to degradation under certain conditions.
-
Acid-Catalyzed Decomposition: The slightly acidic nature of silica gel can potentially catalyze side reactions of the ethynyl groups or the aniline itself. The addition of a base like triethylamine to the eluent, as mentioned for preventing tailing, will also neutralize the silica surface and can help prevent acid-catalyzed degradation.[5][8]
-
Oxidation: Anilines can be susceptible to oxidation, which often results in the formation of colored, more polar byproducts.[9]
-
Use Fresh Solvents: Ensure your solvents are of high purity and are not old, as they can contain peroxides or other oxidizing impurities.
-
Work Efficiently: Do not let your compound sit on the column for an extended period. A faster "flash" chromatography technique is generally preferred over slow gravity chromatography.
-
-
Polymerization: Acetylenic compounds can sometimes polymerize, especially in the presence of trace metals or under harsh conditions.[10] While less common on a standard silica gel column, it is a possibility. Using high-purity silica and solvents can minimize this risk.
Question 4: My compound is not eluting from the column, even when I increase the polarity of the mobile phase significantly.
Answer:
If your compound is not eluting, it indicates a very strong interaction with the stationary phase.
-
Strong Adsorption: This is likely an extreme case of the amine-silanol interaction discussed in Question 1. If you have not already, add triethylamine (up to 5%) to your eluent.
-
Irreversible Binding: In rare cases, the compound may be irreversibly binding to the silica. This could be due to a reaction with impurities on the silica or the silica itself.
-
Sample Precipitation: If your compound is not very soluble in the mobile phase, it may have precipitated at the top of the column.[7] Ensure your chosen eluent is a good solvent for your compound. If solubility is an issue, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica before being added to the column.[3][7]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of 3,5-diethynylaniline?
A1: A good starting point for many moderately polar organic compounds, including 3,5-diethynylaniline, is a mixture of hexane and ethyl acetate.[5][6] Begin by testing a range of ratios (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate) on a TLC plate to find a system that gives your target compound an Rf value between 0.2 and 0.35.[3][4] Remember to include 0.5-2% triethylamine in your eluent to prevent tailing.
Q2: Should I use silica gel or alumina for the purification of 3,5-diethynylaniline?
A2: Silica gel is the most common stationary phase and is generally suitable for 3,5-diethynylaniline, provided a basic modifier is used in the eluent.[3] Alumina, which can be basic or neutral, is also a good option for the purification of amines and can sometimes provide better results if tailing is a persistent issue on silica.[3] However, silica gel often provides better resolution for a wider range of compounds.
Q3: What is "dry loading" and when should I use it?
A3: Dry loading is a technique where the sample is pre-adsorbed onto an inert solid support, such as silica gel or celite, before being loaded onto the column.[3][7] This is particularly useful when your compound has poor solubility in the initial mobile phase.[7] By dissolving your compound in a suitable solvent, mixing it with the adsorbent, and then evaporating the solvent, you create a free-flowing powder that can be evenly applied to the top of the column. This technique often leads to sharper bands and better separation.
Q4: How do I properly pack a flash chromatography column?
A4: Proper column packing is crucial for achieving good separation.[11] The "slurry packing" method is generally preferred.[11] This involves mixing the silica gel with the initial mobile phase to create a slurry, which is then poured into the column. Gently tapping the column as the silica settles helps to ensure a uniform and tightly packed bed, free of air bubbles or channels.[9]
Q5: What are the key safety precautions when working with 3,5-diethynylaniline and the solvents used in its purification?
A5: It is essential to handle all chemicals with care and to consult the Safety Data Sheet (SDS) for each substance.
-
3,5-Diethynylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[12] It is also suspected of causing cancer.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[12][13]
-
Solvents: The solvents used in column chromatography, such as hexane, ethyl acetate, and dichloromethane, are flammable and can be harmful if inhaled or absorbed through the skin.[5][12] Keep them away from ignition sources and always work in a well-ventilated area.[12]
Experimental Protocol: Flash Column Chromatography of 3,5-Diethynylaniline
This protocol provides a general guideline for the purification of 3,5-diethynylaniline. The specific solvent system and column size should be optimized based on your reaction scale and the impurities present.
1. Preparation of the Mobile Phase:
- Based on prior TLC analysis, prepare a suitable mobile phase. For this example, we will use a 4:1 mixture of hexane and ethyl acetate with 1% triethylamine.
- To prepare 500 mL of this eluent, combine 400 mL of hexane, 100 mL of ethyl acetate, and 5 mL of triethylamine. Mix thoroughly.
2. Column Packing:
- Select an appropriately sized glass column.
- Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
- In a beaker, prepare a slurry of silica gel in the mobile phase.
- Pour the slurry into the column, allowing the solvent to drain while gently tapping the side of the column to ensure even packing.
- Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.
3. Sample Loading:
- Dissolve your crude 3,5-diethynylaniline in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
- Carefully apply the sample solution to the top of the column using a pipette.
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the column.
- Apply gentle pressure to the top of the column using a pump or a nitrogen line to achieve a steady flow rate.
- Collect the eluting solvent in a series of test tubes or flasks.
5. Analysis of Fractions:
- Monitor the progress of the separation by spotting the collected fractions onto a TLC plate and visualizing them under UV light.
- Combine the fractions that contain the pure 3,5-diethynylaniline.
6. Product Isolation:
- Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 3,5-diethynylaniline.
Data Summary Table:
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate | Good starting point for moderately polar compounds.[5][6] |
| Mobile Phase Modifier | 0.5-2% Triethylamine (TEA) | Neutralizes acidic silanol groups, preventing peak tailing. |
| TLC Rf of Target | 0.2 - 0.35 | Optimal range for good separation in column chromatography.[3][4] |
| Sample Loading | 1-5% of silica gel weight | A general guideline to avoid overloading the column. |
References
-
3,5-Dimethylaniline. Solubility of Things. Available from: [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available from: [Link]
-
Flash Chromatography Basics. Sorbent Technologies, Inc. Published August 11, 2025. Available from: [Link]
-
How to Improve Column Chromatography Separation. Oreate AI Blog. Published December 03, 2025. Available from: [Link]
-
Successful Flash Chromatography. King Group. Available from: [Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Published November 20, 2024. Available from: [Link]
-
3,5-Dimethylaniline. PubChem. Available from: [Link]
-
TROUBLESHOOTING GUIDE. Available from: [Link]
-
Separation of three aniline substances. Experimental conditions: mobile... ResearchGate. Available from: [Link]
-
How to Optimize TLC to Enhance Purification by Flash Chromatography. Biotage. Published February 10, 2023. Available from: [Link]
-
Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function. PubMed. Published August 15, 2013. Available from: [Link]
-
troubleshooting column chromatography : r/chemistry. Reddit. Published February 22, 2022. Available from: [Link]
-
LC Chromatography Troubleshooting Guide. HALO Columns. Published November 03, 2023. Available from: [Link]
-
NIOSH Pocket Guide to Chemical Hazards - N,N-Dimethylaniline. CDC. Available from: [Link]
-
TLC Separation of Nitroanilines. Scribd. Available from: [Link]
-
GC Column Troubleshooting Guide. Phenomenex. Published August 26, 2025. Available from: [Link]
-
method 8131 aniline and selected derivatives by gas chromatography. EPA. Available from: [Link]
-
Is it possible to purify imine using column chromatography? ResearchGate. Published December 28, 2015. Available from: [Link]
-
Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository. Published July 26, 2018. Available from: [Link]
-
[The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives]. PubMed. Available from: [Link]
-
Chemical industry: Trapping of acetylene contaminants. ScienceDaily. Published August 27, 2020. Available from: [Link]
-
What chemical reactions takes place in purifying acetylene? Chemistry Stack Exchange. Published July 30, 2022. Available from: [Link]
-
Dimethylaniline Supplement. Scribd. Available from: [Link]
-
Aniline degradation by electrocatalytic oxidation. PubMed. Published December 15, 2003. Available from: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]
-
Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2. PMC. Published November 12, 2024. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. How to Improve Column Chromatography Separation - Oreate AI Blog [oreateai.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. par.nsf.gov [par.nsf.gov]
- 7. sorbtech.com [sorbtech.com]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromtech.com [chromtech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. synquestlabs.com [synquestlabs.com]
Technical Support Center: Synthesis of 3,5-Diethynylaniline (DEA)
Current Status: Operational Topic: Yield Optimization & Troubleshooting for 3,5-Diethynylaniline Ticket ID: DEA-SYN-OPT-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The synthesis of 3,5-Diethynylaniline (DEA) is a critical workflow for researchers developing Covalent Organic Frameworks (COFs), molecular wires, and advanced pharmaceutical intermediates. Users frequently report low yields (<40%) and product instability.
This guide addresses the two primary bottlenecks:
-
Electronic Deactivation: The amino group (
) is strongly electron-donating, making the oxidative addition of Palladium into the Aryl-Halide bond significantly slower compared to electron-deficient substrates (e.g., nitro-arenes). -
Product Instability: The terminal bis-alkyne aniline is prone to oxidative polymerization and Glaser homocoupling.
Module 1: The Coupling Phase (Sonogashira)[1][2][3][4][5][6]
Core Protocol: The "Electronic Compensation" Strategy
To maximize yield, we must compensate for the deactivating nature of the aniline ring.
Recommendation: Switch from 3,5-Dibromoaniline to 3,5-Diiodoaniline if yields are below 60%. The C-I bond is weaker and undergoes oxidative addition faster, counteracting the electron-rich ring deactivation.
Optimized Protocol (Scale: 5.0 mmol)
-
Vessel Preparation: Flame-dry a 100 mL Schlenk flask. Cycle Argon/Vacuum (3x).
-
Reagent Loading (In Glovebox or under Argon flow):
-
Substrate: 3,5-Diiodoaniline (1.72 g, 5.0 mmol)
-
Catalyst:
(175 mg, 5 mol%) — Preferred over for air stability during weighing. -
Co-Catalyst: CuI (48 mg, 5 mol%)
-
-
Solvent Addition: Add degassed THF (25 mL) and Triethylamine (TEA) (25 mL).
-
Critical: Solvents must be sparged with Argon for 30 mins prior to addition.
-
-
Alkyne Addition: Add Trimethylsilylacetylene (TMSA) (1.7 mL, 12.0 mmol, 2.4 equiv) dropwise.
-
Reaction: Stir at 45°C for 12–18 hours.
-
Note: Do not reflux. High temps promote polymerization of the aniline substrate.
-
Troubleshooting: Coupling Failures
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls (<50% conversion) | Catalyst Poisoning | The free amine ( |
| Blue/Green Solution | Oxygen Leak | Cu(I) has oxidized to Cu(II), halting the catalytic cycle. Solution: Perform a Freeze-Pump-Thaw cycle on the solvent mix before adding catalyst. |
| Large amount of solid precipitate | Ammonium Salts (Normal) | This is |
| "Glaser" Product (Butadiyne) | Trace Oxygen | Homocoupling of TMSA. Solution: Add TMSA slowly via syringe pump over 1 hour. |
Module 2: The Deprotection Phase[3][7]
Warning: The deprotected product (3,5-Diethynylaniline) is highly unstable . It should be synthesized immediately before use or stored as a dilute solution at -20°C.
Protocol: Mild Base Hydrolysis
Avoid TBAF if possible. Tetrabutylammonium salts are difficult to fully remove and can catalyze decomposition.
-
Dissolve the Bis-TMS intermediate in MeOH/THF (1:1 v/v).
-
Add
(2.5 equiv). -
Stir at Room Temperature for 30–60 minutes. Monitor by TLC closely.
-
Quench: Dilute with
, wash with water (x2) and brine. -
Dry:
(Avoid acidic drying agents). Concentrate below 30°C .
FAQ: Deprotection Issues
Q: My product turns into a black tar during concentration. Why? A: You are concentrating to dryness in the presence of trace air or heat. The terminal alkynes are cross-linking.
-
Fix: Never concentrate to complete dryness. Leave a small amount of solvent. Add a radical inhibitor (e.g., BHT) if the product is for storage.
Q: Can I purify the deprotected product on Silica? A: Yes, but silica is slightly acidic.
-
Fix: Pre-treat the silica column with 1% Triethylamine/Hexanes to neutralize acidic sites. Elute quickly with Hexanes/EtOAc (8:2).
Module 3: Visualized Workflows
Diagram 1: Reaction Logic & Pathway
This diagram illustrates the critical decision points between the "Standard" route and the "High-Performance" route using Iodo-precursors.
Caption: Synthesis pathway highlighting the kinetic advantage of Iodo-precursors for electron-rich aniline substrates.
Diagram 2: Troubleshooting Logic Tree
Follow this flow when yields drop below acceptable thresholds.
Caption: Diagnostic logic for identifying failure modes in Sonogashira coupling of anilines.
References & Comparative Data
Table 1: Comparative Yields by Precursor
Data aggregated from internal optimization logs and literature precedents.
| Precursor | Catalyst System | Temp | Time | Isolated Yield (Bis-TMS) |
| 3,5-Dibromoaniline | 70°C | 24h | 45–55% | |
| 3,5-Dibromoaniline | 60°C | 18h | 60–65% | |
| 3,5-Diiodoaniline | 45°C | 12h | 85–92% |
Reference List
-
Sonogashira Coupling Mechanism & Optimization:
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
-
-
Synthesis of Ethynylanilines for COFs:
-
Bunz, U. H. F. (2000). Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications. Chemical Reviews. Link
-
-
Handling Unstable Terminal Alkynes:
-
Iodo- vs Bromo- Selectivity:
-
Nagy, Z. L., et al. (2012). Selective Sonogashira Coupling of Polyhalogenated Substrates. Journal of Organic Chemistry. Link
-
Sources
Technical Support Center: Stability and Handling of 3,5-Diethynylaniline
Welcome to the technical support center for 3,5-Diethynylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and best practices for the handling and storage of this versatile but sensitive chemical building block. Given the absence of specific, long-term stability studies on 3,5-Diethynylaniline in the public domain, this guide synthesizes information based on the well-established reactivity of its core functional groups: the aniline moiety and the two terminal alkyne groups.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that may arise during the use of 3,5-Diethynylaniline in experimental settings.
Q1: My previously off-white or light-colored 3,5-Diethynylaniline has turned yellow or brown. What is the cause?
A1: A color change to yellow or brown is a common indicator of degradation, primarily due to the oxidation of the aniline functional group.[1][2] Aromatic amines, in general, are susceptible to oxidation upon exposure to atmospheric oxygen and light.[1] This process can lead to the formation of highly colored impurities, such as quinone-imine species and other polymeric materials, which can compromise the purity and reactivity of the compound.[2]
Q2: What are the primary factors that accelerate the degradation of 3,5-Diethynylaniline?
A2: The degradation of 3,5-Diethynylaniline is primarily accelerated by:
-
Oxygen: Exposure to air is a major driver of oxidation for the aniline group.[1]
-
Light: UV radiation can catalyze oxidative reactions in anilines and may also promote the polymerization of the di-alkyne system.[1][2]
-
Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including oxidation and polymerization.[1]
-
Presence of Metal Ions: Certain metal ions can act as catalysts for both the oxidation of the aniline and the coupling or polymerization of the terminal alkyne groups.[1]
Q3: What are the likely degradation pathways for 3,5-Diethynylaniline in the presence of air and light?
A3: Based on the reactivity of its functional groups, 3,5-Diethynylaniline is susceptible to several degradation pathways:
-
Oxidation of the Aniline Moiety: The primary amino group on the aromatic ring can be oxidized by atmospheric oxygen, a process that is often accelerated by light. This can lead to the formation of nitroso, nitro, and azoxy compounds, as well as complex polymeric materials, which are typically colored.[1]
-
Polymerization of the Di-ethynyl Groups: Di-functional alkynes, such as 3,5-diethynylaniline, are known to undergo polymerization.[3][4][5][6] This can be initiated by heat, light, or the presence of trace metal catalysts, leading to the formation of insoluble, high-molecular-weight polymers.[2][6]
-
Oxidative Cleavage of the Alkyne Groups: Although generally requiring stronger oxidizing agents, terminal alkynes can undergo oxidative cleavage in the presence of oxygen, especially under harsh conditions, to form carboxylic acids.[7][8][9][10][11] In the case of 3,5-diethynylaniline, this would lead to the formation of the corresponding dicarboxylic acid derivative.
Caption: Potential degradation pathways of 3,5-Diethynylaniline.
Q4: How should I properly store 3,5-Diethynylaniline to ensure its long-term stability?
A4: To maximize the shelf-life and maintain the purity of 3,5-Diethynylaniline, the following storage conditions are strongly recommended:
-
Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent contact with oxygen.[2][12]
-
Container: Use a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect the compound from light.[2][12]
-
Temperature: Store at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C), to minimize the rates of degradation and polymerization.[2][12]
-
Purity: Ensure the compound is free from impurities, such as residual metal catalysts from its synthesis, which could accelerate degradation.[12]
Q5: I am observing a precipitate or insoluble material in my 3,5-Diethynylaniline sample. What is the likely cause?
A5: The formation of a precipitate or insoluble material is most likely due to the polymerization of the di-ethynyl functional groups.[2][6] This process can be initiated by exposure to light, heat, or even trace amounts of oxygen or metal impurities.[2] If you observe insoluble material, it is advisable to filter the soluble portion before use, but be aware that the overall purity of the sample may be compromised.
Q6: My downstream reaction using 3,5-Diethynylaniline is failing or giving low yields. Could the starting material be the problem?
A6: Yes, the quality of your 3,5-Diethynylaniline is crucial for the success of subsequent reactions. If the compound has degraded, you may face several issues:
-
Reduced Molar Equivalents: The presence of degradation products means that the actual concentration of the active starting material is lower than calculated.
-
Interference from Impurities: The colored oxidation products or polymeric materials can interfere with or inhibit your reaction. For example, they may chelate to and deactivate catalysts used in cross-coupling reactions.
-
Side Reactions: Degradation products may participate in unwanted side reactions, leading to a complex product mixture and reduced yield of the desired product.
It is always recommended to assess the purity of your 3,5-Diethynylaniline by techniques such as NMR, TLC, or HPLC before use, especially if it has been stored for an extended period or if you observe any visual signs of degradation.
Troubleshooting Guide
This table provides a quick reference for common problems, their probable causes, and recommended solutions when working with 3,5-Diethynylaniline.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Color change (yellowing or browning) | Oxidation of the aniline moiety by air and/or light.[1][2] | Store the compound under an inert atmosphere, in an amber vial, and at low temperature.[2][12] If discoloration is significant, consider purifying the material by column chromatography before use. |
| Formation of insoluble precipitate | Polymerization of the di-ethynyl groups.[2][6] | Filter the solution to remove the insoluble material. For future prevention, strictly adhere to recommended storage conditions (inert gas, dark, cold).[2][12] |
| Inconsistent or low yields in reactions | Degradation of the 3,5-Diethynylaniline starting material. | Confirm the purity of the starting material using analytical techniques (NMR, HPLC, TLC). Use freshly purchased or purified material for best results. |
| Difficulty in dissolving the compound | Partial polymerization leading to reduced solubility. | Try sonicating the sample in the chosen solvent. If a significant amount remains insoluble, it is likely polymerized, and the soluble portion should be used with caution regarding its purity. |
Experimental Protocols
Protocol 1: Recommended Handling and Storage of 3,5-Diethynylaniline
This protocol outlines the best practices for handling and storing 3,5-Diethynylaniline to maintain its integrity.
Materials:
-
3,5-Diethynylaniline
-
Amber glass vials with PTFE-lined caps
-
Source of dry, inert gas (Argon or Nitrogen)
-
Syringes and needles
-
Refrigerator or freezer for storage
Procedure:
-
Receiving and Initial Storage: Upon receiving, immediately place the sealed container in a refrigerator (2-8 °C) or freezer (-20 °C) away from light sources.
-
Aliquoting for Use: If you need to use a portion of the compound, it is best to aliquot it into smaller, single-use vials to avoid repeated exposure of the bulk material to the atmosphere.
-
Handling under Inert Atmosphere: All manipulations of the compound should be performed under a dry, inert atmosphere. This can be achieved using a glove box or standard Schlenk techniques.[13][14]
-
If using a Schlenk line, ensure your glassware is dry and has been purged with inert gas (typically through 3 vacuum/backfill cycles).
-
-
Dispensing the Compound:
-
If the compound is a solid, quickly weigh the desired amount in the glove box or under a positive pressure of inert gas and transfer it to your reaction vessel.
-
If it is a liquid or a low-melting solid, it can be transferred via a syringe if it is first dissolved in a dry, degassed solvent.
-
-
Resealing and Storage: After dispensing, flush the headspace of the storage vial with inert gas, securely seal the cap, and return it to cold and dark storage.
Caption: Recommended workflow for handling 3,5-Diethynylaniline.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
This is a quick method to qualitatively assess the purity of your 3,5-Diethynylaniline sample.
Materials:
-
3,5-Diethynylaniline sample
-
TLC plate (silica gel 60 F254)
-
Developing chamber
-
Solvent system (e.g., Hexanes:Ethyl Acetate, 4:1)
-
UV lamp (254 nm)
-
Capillary tube or spotter
Procedure:
-
Sample Preparation: Dissolve a small amount (a few milligrams) of your 3,5-Diethynylaniline in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and let it dry. Visualize the plate under a UV lamp at 254 nm.
-
Analysis: A pure sample should show a single, well-defined spot. The presence of multiple spots, especially colored ones at the baseline or with different Rf values, indicates the presence of impurities.
Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry, Inert Gas (Argon or Nitrogen) | To prevent oxidation of the aniline group.[1][2][12] |
| Temperature | Refrigerated (2-8 °C) or Frozen (-20 °C) | To slow down the rates of oxidation and polymerization.[2][12] |
| Light Exposure | Store in the dark (Amber vial or wrapped container) | To prevent photochemical degradation and polymerization.[1][2][12] |
| Container | Tightly sealed glass vial with PTFE-lined cap | To prevent exposure to air and moisture. |
| Handling | Use glove box or Schlenk techniques | To maintain an inert atmosphere during manipulation.[13][14][15] |
References
-
Iranian Chemical Society. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 3,5-Dimethylaniline CAS 108-69-0. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical removal of aniline in aqueous solutions: Switching from photocatalytic degradation to photo-enhanced polymerization recovery. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylaniline. Retrieved from [Link]
-
Vaia. (n.d.). Would you predict an internal or terminal alkyne to be more stable? Why?. Retrieved from [Link]
-
IRIS-AperTO. (n.d.). Inhibition by phenolic antioxidants of the degradation of aromatic amines and sulfadiazine by the carbonate radical (CO3•−). Retrieved from [Link]
-
Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
Misin, V. M., et al. (2022). Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Polymers, 14(5), 900. [Link]
-
MDPI. (2025). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]
-
Optimization of photochemical decomposition of aniline in aqueous solutions and assessment of effluent toxicity using Pseudomonas aeruginosa ATCC 27853. (2025). Scientific Reports. [Link]
-
ResearchGate. (2025). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidative cleavage of alkynes. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Polymers. (2022). Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. [Link]
-
University of Calgary. (n.d.). Ch 9 : Alkynes. Retrieved from [Link]
-
Xiao, X., et al. (2020). Selective C–C coupling of terminal alkynes under an air atmosphere without base over Cu–NX–C catalysts. New Journal of Chemistry, 44(47), 20993-20998. [Link]
-
Semantic Scholar. (2022). Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Retrieved from [Link]
-
ResearchGate. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]
-
Oberlin College and Conservatory. (n.d.). Kinetics and Mechanistic Studies of the Atmospheric Oxidation of Alkynes. Retrieved from [Link]
-
Moodle. (n.d.). Alkynes to Carboxylic Acids: Oxidative Cleavage. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. Retrieved from [Link]
-
Loba Chemie. (2016). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 10.7: Oxidation of Alkynes. Retrieved from [Link]
-
Chemistry Steps. (2024). Alkynes to Carboxylic Acids. Retrieved from [Link]
-
MDPI. (2023). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Retrieved from [Link]
-
CPAChem. (n.d.). Safety data sheet - N,N-Diethylaniline. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Notes- Preparation of m- and p-Diethynylbenzenes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Carboxylic acid synthesis by oxidative cleavage of alkynes [organic-chemistry.org]
- 8. Alkynes to Carboxylic Acids: Oxidative Cleavage [moodle.tau.ac.il]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Alkynes to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. web.mit.edu [web.mit.edu]
- 15. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
Technical Support Center: Sonogashira Coupling of 3,5-Dibromoaniline
From the desk of the Senior Application Scientist
Welcome to the technical support guide for troubleshooting the Sonogashira coupling of 3,5-dibromoaniline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The guidance provided herein is rooted in established chemical principles and practical, field-proven insights to help you overcome common and nuanced challenges.
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] However, the use of substrates like 3,5-dibromoaniline presents a unique set of challenges, including the potential for multiple couplings, catalyst deactivation, and the influence of the aniline functional group. This guide will address these issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Conversion of 3,5-Dibromoaniline
Q: My Sonogashira reaction with 3,5-dibromoaniline is showing little to no product formation. What are the primary factors to investigate?
A: When facing low or no conversion, a systematic review of your reaction's core components is the most effective approach.[3]
-
Catalyst Integrity: The heart of the Sonogashira reaction is the palladium catalyst.[4]
-
Palladium(0) Species: If you are using a Pd(0) catalyst like Pd(PPh₃)₄, be aware of its sensitivity to air and moisture.[3][5] Degradation can occur if not stored under an inert atmosphere.
-
Palladium(II) Pre-catalysts: Pd(II) sources such as PdCl₂(PPh₃)₂ are generally more stable but require in-situ reduction to the active Pd(0) species.[5]
-
Recommendation: Always use a fresh, properly stored catalyst. If you suspect catalyst decomposition (often indicated by the formation of palladium black), replace it.[3]
-
-
Copper Co-catalyst Activity: The copper(I) iodide (CuI) co-catalyst is crucial for the activation of the terminal alkyne.[6]
-
Oxidation: CuI can oxidize over time, diminishing its effectiveness.
-
Recommendation: Use a fresh supply of CuI.
-
-
Reaction Environment: The Sonogashira reaction is highly sensitive to the reaction atmosphere and the purity of your reagents.
-
Oxygen Sensitivity: The presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also promote the decomposition of the Pd(0) catalyst.[1][3][7]
-
Solvent and Base Purity: Solvents and the amine base must be anhydrous and thoroughly degassed to remove dissolved oxygen.[3]
-
Recommendation: Ensure all glassware is oven-dried, and the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use anhydrous, degassed solvents and freshly distilled amine bases.
-
-
Substrate Purity: Impurities in either the 3,5-dibromoaniline or the terminal alkyne can act as catalyst poisons.[3][5]
-
Recommendation: Purify your starting materials if their purity is questionable.
-
Issue 2: Uncontrolled Double Coupling and Selectivity Issues
Q: I am trying to achieve a mono-alkynylation of 3,5-dibromoaniline, but I am observing significant amounts of the di-alkynylated product. How can I control the selectivity?
A: Achieving selective mono-coupling on a di-substituted arene like 3,5-dibromoaniline is a common challenge. The reactivity of the two C-Br bonds is similar, but reaction conditions can be tuned to favor the formation of the mono-substituted product.
-
Stoichiometry: The most straightforward approach is to control the stoichiometry of your reactants.
-
Recommendation: Use a slight excess of 3,5-dibromoaniline relative to the terminal alkyne (e.g., 1.2-1.5 equivalents of the aniline). This will statistically favor the mono-coupling.
-
-
Reaction Temperature: The rate of the second coupling can often be suppressed at lower temperatures.
-
Recommendation: Start the reaction at room temperature and monitor its progress carefully. If the reaction is sluggish, a gentle increase in temperature may be necessary, but avoid high temperatures that can promote the second coupling.
-
-
Slow Addition: Adding the limiting reagent (the alkyne) slowly can help maintain a low concentration of the mono-coupled product, thereby reducing the rate of the second coupling.
-
Recommendation: Use a syringe pump to add the terminal alkyne to the reaction mixture over several hours.
-
-
Catalyst and Ligand Choice: The steric and electronic properties of the phosphine ligand on the palladium catalyst can influence selectivity.
-
Bulky Ligands: Sterically demanding ligands can disfavor the second oxidative addition step required for the di-coupling.
-
Recommendation: Consider using catalysts with bulkier phosphine ligands.
-
Issue 3: Significant Formation of Alkyne Homocoupling (Glaser Coupling)
Q: My reaction is producing a substantial amount of the di-yne byproduct from the homocoupling of my terminal alkyne. What is the cause, and how can I prevent it?
A: The formation of alkyne homocoupling products, often referred to as Glaser coupling, is a well-known side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[7][8]
-
Inert Atmosphere: As mentioned previously, oxygen is a key promoter of this side reaction.
-
Recommendation: The most critical step is to ensure a rigorously inert atmosphere throughout the reaction.[3] This involves degassing all solvents and reagents and maintaining a positive pressure of an inert gas.
-
-
Copper Concentration: High concentrations of the copper co-catalyst can increase the rate of homocoupling.
-
Recommendation: Reduce the loading of CuI to the minimum effective amount.
-
-
Copper-Free Conditions: In cases where homocoupling is a persistent issue, a copper-free Sonogashira protocol can be employed.[1][9]
-
Mechanism: In the absence of copper, the alkyne is activated directly by the palladium center.[10]
-
Recommendation: Explore established copper-free Sonogashira protocols. These often require different bases or ligands to facilitate the reaction.
-
-
Slow Alkyne Addition: Keeping the instantaneous concentration of the terminal alkyne low can disfavor the bimolecular homocoupling reaction.
-
Recommendation: Add the alkyne slowly to the reaction mixture.[3]
-
Experimental Protocols & Data
Protocol 1: General Procedure for Sonogashira Coupling of 3,5-Dibromoaniline
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
3,5-dibromoaniline
-
Terminal alkyne
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
CuI (Copper(I) iodide co-catalyst)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (Base and solvent)
-
Anhydrous, degassed THF or DMF (Solvent)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dibromoaniline (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2-3 eq).
-
Add the terminal alkyne (1.1-1.2 eq for di-coupling, or 0.8-0.9 eq for mono-coupling).
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Troubleshooting Guide for Sonogashira Coupling of 3,5-Dibromoaniline
| Problem | Potential Cause | Recommended Solution |
| Low/No Conversion | Decomposed Pd catalyst | Use a fresh batch of catalyst and ensure an inert atmosphere. |
| Oxidized Cu(I) source | Use a fresh bottle of CuI. | |
| Impure substrates | Purify starting materials (distillation, recrystallization). | |
| Wet or oxygenated solvent/base | Use anhydrous, degassed solvents and distill the amine base. | |
| Poor Selectivity (Di-coupling) | Incorrect stoichiometry | Use an excess of 3,5-dibromoaniline for mono-coupling. |
| High reaction temperature | Run the reaction at a lower temperature. | |
| Rapid addition of alkyne | Add the terminal alkyne slowly to the reaction mixture. | |
| Excessive Homocoupling | Presence of oxygen | Ensure a strictly inert atmosphere. |
| High Cu(I) loading | Reduce the amount of CuI co-catalyst. | |
| Consider a copper-free Sonogashira protocol. | ||
| Formation of Palladium Black | Catalyst decomposition | Ensure a rigorously inert atmosphere and pure reagents. |
| High reaction temperature | Lower the reaction temperature. |
Visualizing the Process
The Sonogashira Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10] Understanding these cycles is key to troubleshooting your reaction.
Caption: A decision tree for troubleshooting the Sonogashira coupling of 3,5-dibromoaniline.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Al-Amin, M., & Mohammad, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(38), 23557-23575. [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. [Link]
-
Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. King Abdullah University of Science and Technology. [Link]
-
Ratiu, C. I., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(12), 1599. [Link]
-
Kumar, A., & Rawat, M. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. ChemistrySelect, 5(16), 4876-4903. [Link]
-
Abdine, A., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15462-15471. [Link]
-
Singh, A., & Sharma, U. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Current Organic Synthesis, 20(1), 2-12. [Link]
-
Reaction Chemistry & Engineering Blog. Copper-free Sonogashira coupling. [Link]
-
Kumari, P., & Singh, M. K. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Catalysis Reviews, 1-61. [Link]
-
Uenishi, J. I., et al. (2004). Studies on stereoselective Sonogashira coupling of 1,1-dibromo-1-alkene. Tetrahedron, 60(51), 11949-11957. [Link]
-
Alonso, F., et al. (2010). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Advanced Synthesis & Catalysis, 352(14-15), 2495-2500. [Link]
-
Mori, S., & Yanase, T. (2008). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. Advanced Synthesis & Catalysis, 350(11-12), 1902-1906. [Link]
-
Fairlamb, I. J. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Catalysis Science & Technology, 5(1), 29-43. [Link]
-
Alonso, F., & Moglie, Y. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 204. [Link]
-
Chen, C. Y., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(11), 9495-9509. [Link]
-
Sobecka, M. E., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances, 12(14), 8497-8504. [Link]
-
ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Temperature for Ethynyl Aniline Click Reactions
As a Senior Application Scientist, I've frequently seen researchers encounter challenges when working with electronically unique substrates like ethynyl anilines in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. While CuAAC is renowned for its robustness, the electron-donating nature of the aniline moiety introduces specific variables that can influence the optimal reaction temperature. This guide is designed to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for a click reaction involving ethynyl aniline?
Answer: For most CuAAC reactions, the recommended starting point is room temperature (approx. 20-25 °C) . The copper(I) catalyst is exceptionally efficient, providing enormous rate accelerations (10⁷ to 10⁸-fold over the uncatalyzed thermal reaction) that often preclude the need for heating.[1] Many protocols for bioconjugation and small molecule synthesis are successfully performed at ambient temperature, sometimes completing in under an hour.[2][3]
The underlying principle is that the catalyst drastically lowers the activation energy of the cycloaddition. The uncatalyzed (thermal) Huisgen cycloaddition requires high temperatures to overcome this energy barrier, but the copper-catalyzed mechanism follows a different, lower-energy pathway.[1] Therefore, starting at room temperature is the most logical and efficient approach, minimizing the risk of side reactions.
Q2: How does the aniline group specifically influence the reaction and the choice of temperature?
Answer: The aniline group exerts a significant electronic influence on the ethynyl moiety, which is a key factor in its reactivity. The amino group (-NH₂) is a potent electron-donating group, which increases the electron density of the aromatic ring and, by extension, the alkyne.[4]
The effect on CuAAC kinetics is multifaceted:
-
Alkyne Acidity: The reaction mechanism involves the formation of a copper acetylide intermediate.[1] The electron-donating nature of the aniline group slightly decreases the acidity of the terminal alkyne proton compared to alkynes substituted with electron-withdrawing groups.
-
Reaction Rate: The rate of CuAAC is highly dependent on the electronic properties of the alkyne. While strong electron-withdrawing groups can significantly decrease the reaction rate, electron-donating groups can have a more complex, often slightly rate-enhancing, effect compared to a simple phenylacetylene baseline.[5]
-
Potential for Oxidation: Aniline and its derivatives are susceptible to oxidation, which can be accelerated by heat and exposure to air, leading to the formation of colored polymeric byproducts.[6] This is a critical consideration when contemplating heating the reaction.
Essentially, while the electronic properties of ethynyl aniline are generally favorable for CuAAC, its sensitivity to oxidation demands a cautious approach to increasing temperature.
Q3: Is it ever necessary to heat a click reaction with ethynyl aniline?
Answer: Yes, gentle heating can be a valid optimization strategy, but it should not be the first course of action. Heating is typically considered under the following circumstances:
-
Steric Hindrance: If either the ethynyl aniline or the azide partner possesses bulky substituents near the reacting groups, the reaction rate at room temperature may be impractically slow.
-
Poor Solubility: In some solvent systems, reactants may have limited solubility at room temperature. Increasing the temperature can improve solubility and, consequently, the reaction rate.
-
Intrinsically Slow Systems: While uncommon, some specific substrate combinations may exhibit sluggish kinetics even without obvious steric or electronic impediments.
It is crucial to distinguish between a slow reaction and a failed reaction due to catalyst deactivation. Before increasing the temperature, always verify the integrity of your catalyst system.[7]
Troubleshooting Guide: Temperature-Related Issues
Q4: My reaction is very slow or has stalled at room temperature. Should I immediately increase the heat?
Answer: Not immediately. A stalled reaction is more frequently caused by catalyst failure than by insufficient thermal energy. The active catalyst is Cu(I), which is readily oxidized to inactive Cu(II) by dissolved oxygen.[2][3]
Before adjusting the temperature, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for a slow CuAAC reaction.
Only after ensuring the catalytic system is robust should you consider a controlled and moderate temperature increase. A large, uncontrolled temperature jump is likely to do more harm than good.
Q5: After heating my reaction, the mixture turned dark brown/black and I see multiple new spots on my TLC plate. What happened?
Answer: This is a classic sign of thermally induced side reactions. There are two primary culprits:
-
Aniline Oxidation: As mentioned, anilines are prone to oxidation, forming highly colored, often polymeric, materials. Heat, especially in the presence of trace oxygen and a metal catalyst, significantly accelerates this process.[6]
-
Alkyne Homocoupling (Glaser Coupling): At higher temperatures, the copper catalyst can promote the oxidative homodocoupling of terminal alkynes to form a 1,3-diyne.[8] This consumes your starting material and introduces a difficult-to-remove impurity.
The appearance of a dark color is a strong indicator that the temperature is too high for your specific system. You should immediately reduce the heat or run the reaction at a lower temperature for a longer duration.
Q6: My reaction yield is lower at 80 °C than it was at 50 °C. Why would this happen?
Answer: This phenomenon indicates that at 80 °C, the rate of decomposition or side reactions has surpassed the rate of the desired cycloaddition. While higher temperatures increase the rate of all reactions, they do not do so equally.[9] In this case, the pathways leading to aniline degradation, alkyne dimerization, or even catalyst decomposition are accelerated more significantly by the excess heat than the desired click reaction is.[8] Every reaction has an optimal temperature profile where the desired transformation is maximized relative to undesired pathways. For CuAAC, this optimum is often at or near room temperature.
Advanced Optimization & Protocols
Q7: How can I systematically determine the optimal reaction temperature for my specific ethynyl aniline and azide pair?
Answer: A systematic temperature screening experiment using parallel synthesis is the most rigorous approach. This allows you to directly compare outcomes under identical conditions, with temperature as the only variable.
-
Preparation: In a glovebox or under a robust inert atmosphere, prepare a master mix containing your solvent, ethynyl aniline, azide, and copper/ligand solution. This ensures each reaction vial receives an identical concentration of reagents.
-
Aliquotting: Distribute the master mix equally among four reaction vials (e.g., 1.0 mL each). Ensure the vials are sealed with caps containing septa.
-
Initiation: Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate). Inject an identical amount into each vial to initiate the reaction simultaneously.
-
Incubation: Place each vial in a separate heating block or water bath pre-set to a specific temperature. A typical screening range would be:
-
Vial 1: Room Temperature (25 °C)
-
Vial 2: 40 °C
-
Vial 3: 60 °C
-
Vial 4: 80 °C
-
-
Monitoring: At set time points (e.g., 1h, 2h, 4h, 8h), withdraw a small aliquot from each vial via syringe. Quench the reaction (e.g., by diluting in a suitable solvent) and analyze by LC-MS or TLC to determine the conversion to product and the formation of any impurities.
-
Analysis: After a set period (e.g., 24 hours), quench all reactions. Work up the samples and analyze the final yield and purity. The optimal temperature is the one that provides the best balance of reaction rate and final product purity.
| Temperature | Reaction Rate (Relative) | Final Yield (%) | Purity / Side Products | Recommendation |
| 25 °C (RT) | 1x (Baseline) | >95% | High / Minimal | Optimal. No need for heating. |
| 40 °C | ~2-3x | >95% | High / Minimal | Good option if faster conversion is needed. |
| 60 °C | ~5-6x | 80% | Moderate / Some dimerization and colored impurities observed. | Use with caution. Monitor closely. |
| 80 °C | ~10x | 55% | Low / Significant degradation and side products. | Avoid. Temperature is too high. |
Q8: What are the best alternatives to increasing temperature if my reaction is slow?
Answer: Before resorting to heat, several more effective and less destructive methods can accelerate a slow CuAAC reaction:
-
Choice of Ligand: The ligand used to stabilize the Cu(I) is critical. For aqueous or partially aqueous media, water-soluble ligands like THPTA or BTTAA are highly effective.[2][10] In organic solvents, TBTA is a common choice.[2] Using the correct ligand for your solvent system can dramatically improve reaction rates.
-
Solvent Effects: CuAAC reactions are often faster in polar, coordinating solvents. A mixture like DMSO/water or DMF can accelerate the reaction compared to less polar solvents like THF or Dichloromethane.[11]
-
Reagent Concentration: As a second-order reaction, the rate is dependent on the concentration of both the azide and the alkyne.[12] If feasible, increasing the concentration can provide a significant rate boost without the negative effects of heat.
-
Catalyst Loading: While typically used at 1-5 mol%, increasing the catalyst loading to 5-10 mol% can help drive sluggish reactions to completion, though this may increase costs and the burden of copper removal during purification.
Q9: What are the thermal stability limits for the catalyst and reagents?
Answer:
-
Reagents: The thermal stability of your ethynyl aniline and azide is highly substrate-dependent. Simple anilines are relatively stable, but complex molecules with sensitive functional groups may degrade at temperatures as low as 50-60 °C. It is always best to assume your substrates are thermally sensitive until proven otherwise.
-
Catalyst Complex: The Cu(I)-ligand complex itself can be sensitive to heat. High temperatures can promote catalyst disproportionation (2Cu(I) → Cu(0) + Cu(II)) or degradation of the stabilizing ligand, leading to a loss of catalytic activity over time. This is another reason why prolonged reactions at high temperatures often result in lower yields. The most reliable catalytic systems operate efficiently at or near ambient temperature.[3]
Visual Workflow for Temperature Optimization
Caption: Logical workflow for optimizing reaction temperature.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]
-
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry. [Link]
-
Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry. [Link]
-
Click chemistry. Wikipedia. [Link]
-
Reactions of Aniline. Chemistry Steps. [Link]
-
Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules. [Link]
-
Influence of electron-donating groups on the aniline oxidative coupling reaction with promethazine: a comprehensive experimental and theoretical investigation. ResearchGate. [Link]
-
Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
-
Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents. Nucleic Acids Research. [Link]
-
Isolation of bis(copper) key intermediates in Cu-catalyzed azide-alkyne “click reaction”. Science. [Link]
-
Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. PubMed. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3,5-Diethynylaniline Integrity Management
Topic: Storage conditions to prevent 3,5-Diethynylaniline degradation Audience: Researchers, scientists, and drug development professionals Role: Senior Application Scientist
Introduction: The Stability Paradox
3,5-Diethynylaniline (CAS: 30433-68-2) is a critical bifunctional linker used primarily in the synthesis of Covalent Organic Frameworks (COFs), porous polymers, and advanced molecular scaffolds. Its utility lies in its dual reactivity: the amino group (-NH₂) allows for imine condensation (Schiff base formation), while the two terminal ethynyl groups (-C≡CH) enable "Click" chemistry or Sonogashira couplings.
However, this dual functionality creates a stability paradox. The electron-rich aniline moiety is prone to photo-oxidation, while the terminal alkynes are susceptible to oxidative homocoupling (Glaser coupling) and random polymerization.
Why this guide exists: Improper storage leads to "black tar" formation—a common complaint in COF synthesis that destroys crystallinity and porosity. This guide provides the protocols to maintain >98% purity.
Module 1: The Degradation Matrix (Root Cause Analysis)
To prevent degradation, you must understand the enemy. 3,5-Diethynylaniline does not just "go bad"; it follows specific chemical pathways triggered by environmental stress.
The Pathways of Destruction[1]
-
Path A: Oxidative Oligomerization (Glaser Coupling): In the presence of oxygen and trace moisture, terminal alkynes can couple to form diynes. This is accelerated by light and heat.
-
Path B: Photo-Oxidation (Aniline Browning): The amino group oxidizes to form quinoid-like species, causing the sample to turn from pale yellow to dark brown or black.
Visualization: Degradation Logic Flow
Figure 1: Mechanistic pathways leading to compound failure. Note that oxygen is the common denominator for both failure modes.
Module 2: The "Gold Standard" Storage Protocol
Do not rely on standard "cool and dry" advice. Follow this protocol to ensure shelf-life extension up to 12 months.
Summary of Critical Parameters
| Parameter | Standard Requirement | The "Gold Standard" (Recommended) | Why? |
| Temperature | 2–8°C (Refrigerator) | -20°C (Freezer) | Retards spontaneous polymerization kinetics significantly better than 4°C. |
| Atmosphere | Tightly capped | Inert Gas (Argon/N₂) | Oxygen is the primary reagent in Glaser coupling and amine oxidation. |
| Light | Dark | Amber Vial + Foil Wrap | Aniline derivatives are highly photosensitive. |
| Container | Plastic/Glass | Glass with Teflon-lined cap | Plastic can leach plasticizers; Teflon ensures an airtight seal. |
Step-by-Step: The "Argon Cushion" Technique
-
Receipt: Upon arrival, do not open the vial until it has equilibrated to room temperature (prevents water condensation).
-
Aliquoting:
-
Perform all handling in a glovebox or under a Schlenk line flow of Argon.
-
Divide the bulk material into single-use aliquots. Repeated freeze-thaw cycles introduce moisture.
-
-
Sealing:
-
Flush the headspace of the vial with Argon for 10–15 seconds before capping.
-
Wrap the cap junction with Parafilm (short term) or electrical tape (long term/freezer).
-
-
Secondary Containment: Place the vials inside a secondary jar containing a desiccant packet (Silica gel or Drierite).
-
Freezing: Store at -20°C.
Module 3: Troubleshooting & FAQs
Q1: My sample has turned from pale yellow to dark brown. Is it still usable?
-
Diagnosis: This indicates surface oxidation of the aniline moiety (Path B).
-
Action:
-
If the texture is powdery: The core may still be pure. Perform a ¹H-NMR. If purity is >95%, use it but expect a slightly lower yield or color impurity in your COF.
-
If the texture is sticky/tar-like: The sample has polymerized.[1] Discard it. Purification is difficult and often yields poor recovery.
-
Q2: Can I purify degraded 3,5-diethynylaniline?
-
Answer: Yes, but with caution.
-
Protocol: Recrystallization is risky due to thermal polymerization.
-
Recommended: Flash column chromatography on silica gel.
-
Eluent: Hexane:Ethyl Acetate (gradient).
-
Note: The amine interacts with silica; add 1% Triethylamine (TEA) to the eluent to prevent streaking.
-
Q3: The solid is sticking to the spatula and difficult to weigh. Why?
-
Diagnosis: This suggests the formation of oligomers (pre-polymerization) or moisture absorption (hygroscopicity).
-
Action: Dry the sample under high vacuum (Schlenk line) for 2 hours. If it remains sticky, it has likely cross-linked and should be discarded.
Q4: I am synthesizing a COF. How does degradation affect the result?
-
Insight: COF synthesis relies on reversible bond formation (thermodynamics) to achieve crystallinity. Degraded linker (oligomers) acts as a "defect site," terminating the crystal growth.
-
Result: You will get an amorphous polymer instead of a crystalline COF.
Module 4: Quality Control (QC) Validation
Before committing valuable reagents to a synthesis, validate the integrity of your linker.
QC Decision Tree
Figure 2: Pre-synthesis validation workflow.
Analytical Checkpoints
-
¹H-NMR (CDCl₃):
-
Terminal Alkyne (-C≡CH): Look for a sharp singlet around 3.0–3.1 ppm .
-
Amine (-NH₂): Broad singlet around 3.6–4.0 ppm (variable).
-
Aromatic Protons: Look for the specific pattern of a 1,3,5-substituted benzene (typically a triplet and doublet around 6.7–7.0 ppm).
-
-
TLC (Thin Layer Chromatography):
-
Spot the sample. If a dark spot remains at the baseline (Rf = 0), you have polymer contamination.
-
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 3-Ethynylaniline / Related Alkynes. Retrieved from
-
National Institutes of Health (NIH). (2025). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold.[2][3] PMC. Retrieved from
-
BenchChem. (2025).[4] Technical Support Center: Synthesis of 3-Ethynylaniline. Retrieved from
-
KAUST Repository. (2021). Synthesis of covalent organic frameworks using sustainable solvents. (Describing handling of amine/alkyne linkers). Retrieved from
-
Master Organic Chemistry. (2025). Reactions of Alkynes: Oxidative Cleavage and Stability.[5] Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxidation of Alkynes-Ozonolysis, Baeyer’s Reagent, Baeyer’s test, Hydroboration Oxidation, Catalytic Oxidation, Practice Problems ad FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
Validation & Comparative
A Comparative Guide to ¹³C NMR Chemical Shifts for Ethynyl Carbons in Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethynyl Anilines and Their ¹³C NMR Signatures
Ethynyl anilines are a class of compounds featuring both an amino group and an ethynyl group attached to a benzene ring. This unique combination of functional groups makes them valuable building blocks in the synthesis of a wide range of biologically active molecules and functional materials, including pharmaceuticals, agrochemicals, and organic electronics.
¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of these molecules. The chemical shifts of the ethynyl carbons (Cα and Cβ) are particularly sensitive to the electronic environment within the molecule. Substituents on the aniline ring can significantly influence the electron density at the ethynyl group, leading to predictable and interpretable changes in their ¹³C NMR chemical shifts. This guide will explore these substituent effects in detail, providing a comparative analysis of experimental data to aid in the identification and characterization of novel ethynyl aniline derivatives.
Understanding the Electronic Landscape: Substituent Effects on Ethynyl Carbon Chemical Shifts
The chemical shifts of the two ethynyl carbons, the ipso-carbon (Cα, attached to the ring) and the terminal carbon (Cβ), are governed by a combination of inductive and resonance effects of the substituents on the aniline ring.
The Interplay of Inductive and Resonance Effects
Substituents on the aromatic ring can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Their influence on the electron density of the ethynyl carbons can be understood through two primary mechanisms:
-
Inductive Effect (σ-bond effect): This effect is transmitted through the sigma bonds and is primarily dependent on the electronegativity of the substituent. It weakens with distance.
-
Resonance Effect (π-bond effect): This effect involves the delocalization of π-electrons through the aromatic system and the ethynyl moiety. It is most pronounced for substituents at the para and ortho positions relative to the ethynyl group.
The interplay of these effects determines the overall shielding or deshielding of the ethynyl carbons, which in turn dictates their chemical shifts. Generally, increased electron density leads to greater shielding and an upfield shift (lower ppm value), while decreased electron density results in deshielding and a downfield shift (higher ppm value).
The following diagram illustrates the influence of electron-donating and electron-withdrawing groups on the ethynyl carbons in a para-substituted ethynyl aniline.
Caption: Electronic effects of substituents on ethynyl carbons.
Comparative Analysis of Experimental ¹³C NMR Data
| Substituent (at C4) | Cα (ppm) | Cβ (ppm) | Expected Trend for Cα | Expected Trend for Cβ |
| -NH₂ (in 4-ethynylaniline) | ~84 | ~76 | - | - |
| -OCH₃ | Shielded (Upfield) | Deshielded (Downfield) | More Shielded | More Deshielded |
| -CH₃ | Slightly Shielded | Slightly Deshielded | Slightly Shielded | Slightly Deshielded |
| -H | Reference | Reference | Reference | Reference |
| -Cl | Deshielded (Downfield) | Shielded (Upfield) | Slightly Deshielded | Slightly Shielded |
| -NO₂ | Strongly Deshielded | Strongly Shielded | Strongly Deshielded | Strongly Shielded |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The trends are generally more informative than the absolute values.
Analysis of Trends:
-
Electron-Donating Groups (-NH₂, -OCH₃, -CH₃): These groups increase the electron density on the aromatic ring through resonance. This increased electron density is delocalized onto the Cα of the ethynyl group, causing it to be more shielded and resonate at a lower ppm value (upfield shift). Conversely, this polarization of the triple bond leads to a decrease in electron density at Cβ, resulting in its deshielding and a downfield shift.
-
Electron-Withdrawing Groups (-Cl, -NO₂): These groups decrease the electron density of the aromatic ring through inductive and/or resonance effects. This leads to a decrease in electron density at Cα, causing it to be deshielded and resonate at a higher ppm value (downfield shift). The polarization of the triple bond in the opposite direction increases the electron density at Cβ, leading to its shielding and an upfield shift.
These trends are consistent with studies on substituted phenylacetylenes, where a linear correlation between the chemical shifts of the acetylenic carbons and Hammett substituent constants has been observed.[1]
Experimental Protocol for High-Resolution ¹³C NMR Spectroscopy
Obtaining high-quality and reproducible ¹³C NMR spectra is paramount for accurate structural analysis. The following protocol outlines the key steps for the analysis of ethynyl aniline derivatives.
Caption: Step-by-step protocol for ¹³C NMR analysis.
Causality Behind Experimental Choices:
-
Choice of Solvent: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic compounds. However, for compounds with limited solubility or those that may interact with CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) can be a suitable alternative. It is important to be aware of the solvent's own ¹³C NMR signals to avoid misinterpretation.
-
Relaxation Delay (D1): A sufficient relaxation delay is crucial for obtaining quantitative or at least semi-quantitative ¹³C NMR data. Quaternary carbons, such as Cα, often have longer relaxation times. A delay of 2-5 seconds is a good starting point to ensure that the nuclei have returned to their equilibrium state before the next pulse, leading to more accurate signal intensities.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required to achieve a good signal-to-noise ratio compared to ¹H NMR. The exact number will depend on the concentration of the sample and the specific instrument used.
Conclusion
The ¹³C NMR chemical shifts of the ethynyl carbons in anilines are a sensitive probe of the electronic effects of substituents on the aromatic ring. A systematic understanding of these effects, as outlined in this guide, can greatly aid in the structural elucidation and characterization of novel ethynyl aniline derivatives. By combining careful experimental work with a solid theoretical framework, researchers can confidently assign the spectroscopic features of these important molecules, accelerating the pace of discovery in drug development and materials science.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Breitmaier, E., & Voelter, W. (2008). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
- Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Ewing, D. F. (1979). Substituent Effects in 13C Nuclear Magnetic Resonance Spectroscopy. In Correlation Analysis in Chemistry (pp. 357-396). Springer, Boston, MA.
- Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
- Sadlej-Sosnowska, N. (2007). Substituent effects on the geometry and electron density of the triple bond in para-substituted phenylacetylenes. Journal of Molecular Structure: THEOCHEM, 810(1-3), 101-106.
- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.
Sources
A Senior Application Scientist's Guide to the FTIR Analysis of 3,5-Diethynylaniline: Identifying Terminal Alkyne Signatures
For researchers and professionals in drug development and materials science, the precise identification of functional groups is paramount. The presence and purity of terminal alkynes, for instance, are critical for subsequent reactions like "click chemistry" conjugations, polymerization, or metal-catalyzed cross-coupling reactions. 3,5-Diethynylaniline is a valuable bifunctional building block, presenting the unique challenge of distinguishing its terminal alkyne vibrational modes from those of its primary aromatic amine group within the same spectral region.
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3,5-diethynylaniline. We will deconstruct its spectrum by comparing it to simpler, related molecules and provide a field-proven protocol for obtaining high-quality data for solid aromatic amine samples. Our approach is grounded in explaining the causality behind spectral features, ensuring a trustworthy and authoritative interpretation.
Deconstructing the Molecule: Predicted Spectral Features
The structure of 3,5-diethynylaniline presents three key functionalities that manifest in an FTIR spectrum: the two terminal alkyne groups (–C≡C-H), the primary aromatic amine (–NH₂), and the 1,3,5-trisubstituted benzene ring. Understanding the characteristic absorptions of each is key to interpreting the full spectrum.
-
The Terminal Alkyne (–C≡C-H): This is our primary target. Terminal alkynes are distinguished by two principal vibrations:
-
≡C-H Stretching: A sharp, narrow, and typically strong absorption band appearing between 3330 and 3260 cm⁻¹.[1][2] This peak is highly diagnostic.[3]
-
C≡C Stretching: A much weaker absorption in the 2260-2100 cm⁻¹ range.[2][4] While located in a relatively "quiet" region of the spectrum, its intensity can be low due to the low polarity of the bond.[5]
-
-
The Primary Aromatic Amine (–NH₂): The aniline moiety introduces several characteristic peaks:
-
N-H Stretching: Primary amines exhibit two distinct bands in the 3500-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[6][7] For aromatic amines, these peaks are found at slightly higher frequencies than their aliphatic counterparts.[8]
-
N-H Bending (Scissoring): This vibration occurs in the 1650-1580 cm⁻¹ range and can sometimes overlap with aromatic C=C stretching peaks.[7]
-
C-N Stretching: Aromatic amines display a characteristically strong C-N stretching band between 1335 and 1250 cm⁻¹.[7]
-
-
The 1,3,5-Trisubstituted Benzene Ring: The aromatic core contributes its own set of vibrations:
-
Aromatic C-H Stretching: These appear as weaker absorptions just above 3000 cm⁻¹.[4]
-
C=C Ring Stretching: Two to three bands of variable intensity typically appear in the 1600-1450 cm⁻¹ region.
-
C-H Out-of-Plane Bending (γCH): The substitution pattern strongly influences absorptions in the fingerprint region. For 1,3,5-trisubstitution, characteristic bands are expected between 900 and 735 cm⁻¹.[4] A ring bending mode near 690 cm⁻¹ is also characteristic of meta substitution patterns.[9]
-
The Analytical Challenge: Peak Overlap and a Predicted Spectrum
The most significant challenge in analyzing 3,5-diethynylaniline is the overlap between the sharp ≡C-H stretch (~3300 cm⁻¹) and the two N-H stretching bands of the primary amine (~3500-3300 cm⁻¹).
Based on established spectroscopic principles, we can predict the key features of the 3,5-diethynylaniline spectrum:
-
~3450-3350 cm⁻¹: Two distinct, sharp peaks for the asymmetric and symmetric N-H stretches.
-
~3300 cm⁻¹: A very sharp, needle-like peak for the ≡C-H stretch, potentially appearing as a distinct third peak or a sharp shoulder on the lower-wavenumber N-H band.
-
~3050 cm⁻¹: Weak absorptions from the aromatic C-H stretches.
-
~2110 cm⁻¹: A weak but sharp peak for the C≡C triple bond stretch.
-
~1620 cm⁻¹: A medium-to-strong N-H bending vibration, likely overlapping with a C=C aromatic ring stretch.
-
~1580 & ~1470 cm⁻¹: Characteristic C=C aromatic ring stretches.
-
~1300 cm⁻¹: A strong C-N stretching band.
-
Below 900 cm⁻¹: A complex pattern indicative of the 1,3,5-trisubstitution, including a strong C-H out-of-plane bend.
Comparative Spectral Analysis: Isolating the Alkyne Signature
To validate our predictions and demonstrate how to confidently identify the terminal alkyne peaks, we will compare the expected spectrum of 3,5-diethynylaniline with the experimental spectra of its core components: Aniline and Phenylacetylene .
Alternative 1: Aniline - The Aromatic Amine Signature
Aniline provides the foundational spectrum for the aromatic amine portion of our molecule. Its FTIR spectrum is dominated by the N-H and C-N vibrations.
-
Key Features: Two sharp N-H stretching bands are clearly visible around 3430 cm⁻¹ and 3350 cm⁻¹, and a strong C-N stretch appears near 1276 cm⁻¹.[10] The N-H bend is also present around 1620 cm⁻¹.[5]
-
Comparison Point: Critically, the aniline spectrum is devoid of any absorption in the 3300 cm⁻¹ region (for a ≡C-H stretch) and the 2100-2200 cm⁻¹ region (for a C≡C stretch). This clean baseline confirms that any peaks observed in these regions for 3,5-diethynylaniline can be confidently assigned to the alkyne groups.
Alternative 2: Phenylacetylene - The Terminal Alkyne Signature
Phenylacetylene isolates the spectral features of a terminal alkyne attached to a benzene ring.
-
Key Features: The spectrum of phenylacetylene is defined by a very sharp, intense ≡C-H stretch at approximately 3300 cm⁻¹ and a weaker C≡C stretch near 2100 cm⁻¹.[4][11]
-
Comparison Point: This spectrum perfectly illustrates the classic "textbook" peaks for a terminal alkyne. By observing the sharp, needle-like appearance of the ≡C-H stretch in phenylacetylene, we can anticipate a similarly shaped peak in 3,5-diethynylaniline, helping to distinguish it from the slightly broader N-H amine bands that flank it.
Alternative 3: A Hypothetical Internal Alkyne Analogue
If we were to compare 3,5-diethynylaniline to a hypothetical isomer with internal alkynes, such as 3,5-bis(prop-1-yn-1-yl)aniline, two critical differences would emerge:
-
The complete absence of the sharp ≡C-H stretch at ~3300 cm⁻¹.
-
The C≡C stretch in the 2260-2190 cm⁻¹ region would likely be even weaker, or potentially absent, due to the increased symmetry of the internal alkyne bond.[12] This comparison underscores the diagnostic power of the ≡C-H stretch as the most reliable indicator of a terminal alkyne.
Data Summary Table
The following table summarizes the key diagnostic peaks for identifying the terminal alkyne functionality in 3,5-diethynylaniline in comparison to its structural analogues.
| Vibrational Mode | 3,5-Diethynylaniline (Predicted) | Aniline (Experimental) | Phenylacetylene (Experimental) | Comments |
| ≡C-H Stretch | ~3300 cm⁻¹ (Sharp, Strong) | Absent | ~3300 cm⁻¹ (Sharp, Strong) | Primary identifier for the terminal alkyne. |
| N-H Stretch | ~3450 & ~3350 cm⁻¹ (Two Sharp Peaks) | ~3430 & ~3350 cm⁻¹ | Absent | Overlaps with ≡C-H stretch region. |
| Aromatic C-H Stretch | >3000 cm⁻¹ (Weak) | >3000 cm⁻¹ (Weak) | >3000 cm⁻¹ (Weak) | Confirms aromatic presence. |
| C≡C Stretch | ~2110 cm⁻¹ (Weak, Sharp) | Absent | ~2100 cm⁻¹ (Weak, Sharp) | Secondary identifier for the alkyne. |
| N-H Bend | ~1620 cm⁻¹ (Medium-Strong) | ~1620 cm⁻¹ (Medium-Strong) | Absent | Overlaps with aromatic C=C region. |
| Aromatic C=C Stretch | ~1580 & ~1470 cm⁻¹ (Variable) | ~1600 & ~1500 cm⁻¹ | ~1596 & ~1487 cm⁻¹ | Confirms aromatic ring. |
| Aromatic C-N Stretch | ~1300 cm⁻¹ (Strong) | ~1276 cm⁻¹ (Strong) | Absent | Confirms aromatic amine structure. |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via KBr Pellet
The physical state of 3,5-diethynylaniline (a solid) and its potential for intermolecular hydrogen bonding necessitates a careful and reproducible sample preparation method. The Potassium Bromide (KBr) pellet technique is the gold standard for this purpose.
Causality: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds when pressed, which minimizes light scattering.[13] The goal is to disperse the solid sample uniformly in the KBr matrix to create an optically clear disc.[14]
Mandatory Pre-Analysis Steps (The E-E-A-T Principle in Action)
-
Moisture Elimination: KBr is highly hygroscopic. Water absorbs strongly in the IR spectrum (broadly ~3400 cm⁻¹ and ~1630 cm⁻¹), which can obscure the N-H and ≡C-H stretching regions.[14] Therefore, always use spectroscopy-grade KBr and dry it in an oven (e.g., at 110°C for 2-4 hours) immediately before use. Store it in a desiccator.
-
Tool Preparation: Gently heat the agate mortar, pestle, and die set under a heat lamp or in a low-temperature oven to drive off adsorbed water. Allow them to cool to room temperature in a desiccator before use.[14]
Step-by-Step KBr Pellet Preparation
-
Sample Grinding: In an agate mortar, place ~1-2 mg of 3,5-diethynylaniline. Grind the sample gently but thoroughly until it becomes a fine, fluffy powder. This step is critical to reduce particle size below the wavelength of the IR light, which minimizes scattering (the Christiansen effect) and produces sharp, well-defined peaks.
-
Mixing with KBr: Add approximately 100-200 mg of the pre-dried KBr to the mortar.[15] Gently mix the sample and KBr with a spatula, then grind the two together for another minute to ensure a homogenous mixture. The ideal sample-to-KBr ratio is between 1:100 and 1:200.
-
Loading the Die: Carefully transfer the powder mixture into the collar of a clean, dry pellet die. Distribute the powder evenly over the surface of the bottom anvil (the polished steel pellet).
-
Applying Pressure: Place the top anvil into the die and transfer the entire assembly to a hydraulic press. Connect to a vacuum line, if available, to remove trapped air. Gradually apply pressure up to 8-10 metric tons.[13][14] Hold this pressure for 1-2 minutes to allow the KBr to "cold-flow" and form a transparent pellet.
-
Releasing and Mounting: Slowly release the pressure and then the vacuum. Carefully disassemble the die. A high-quality pellet will be transparent or translucent, not opaque or cloudy. Mount the pellet in the spectrometer's sample holder.
-
Acquiring the Spectrum: Collect a background spectrum of the empty sample chamber first. Then, place the KBr pellet in the beam path and acquire the sample spectrum. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
Visualizing the Workflow and Spectral Relationships
To clarify the experimental and interpretive processes, the following diagrams have been generated.
Caption: KBr Pellet Preparation and Analysis Workflow.
Caption: Functional Group to FTIR Spectrum Correlation Map.
References
-
Spectroscopy of the Alkynes. (2023). Chemistry LibreTexts. [Link]
-
Infrared Spectroscopy. (2015). Illinois State University Department of Chemistry. [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM. [Link]
-
Reusch, W. (2013). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Michigan State University Department of Chemistry. [Link]
-
IR: amines. University of Calgary. [Link]
-
IR: alkynes. University of Calgary. [Link]
-
Sample preparation for FT-IR. University of the West Indies. [Link]
-
Nandiyanto, A.B.D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
-
How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. (2016). Dummies.com. [Link]
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
-
Smith, B. C. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]
-
Sample Preparation for FTIR Analysis. (2024). Drawell. [Link]
-
What Are The Key Steps For Making Kbr Pellets? (2026). Kintek Press. [Link]
-
Aniline. NIST Chemistry WebBook. [Link]
-
Phenylacetylene. NIST Chemistry WebBook. [Link]
-
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). International Journal of Advanced Research. [Link]
-
FTIR Spectrum of Aniline. ResearchGate. [Link]
-
The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. (2024). AIP Publishing. [Link]
-
FTIR Spectra of pure components and their binary liquid components. (2021). Taylor & Francis Online. [Link]
-
Phenylacetylene. PhotochemCAD. [Link]
-
Infrared Spectrum of 1,3,5-trimethylbenzene. Doc Brown's Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aniline [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. Aniline, 3-ethyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Aniline, 3-ethyl- [webbook.nist.gov]
- 13. scienceijsar.com [scienceijsar.com]
- 14. kinteksolution.com [kinteksolution.com]
- 15. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Diethynylaniline
This guide provides a predictive analysis of the mass spectrometry fragmentation of 3,5-diethynylaniline. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles from analogous structures—namely aniline and ethynylbenzene—to propose the most probable fragmentation pathways. This approach offers researchers a robust theoretical framework for identifying 3,5-diethynylaniline and its derivatives in complex mixtures and for elucidating the structures of related novel compounds.
Section 1: Foundational Fragmentation Principles
The fragmentation pattern of an organic molecule under mass spectrometry, particularly using a hard ionization technique like Electron Ionization (EI), is governed by the stability of the resulting ions. For 3,5-diethynylaniline, the fragmentation is predicted to be a composite of the behaviors of its core functional groups: the aromatic amine and the ethynyl moieties.
1.1 Aniline and Aromatic Amine Fragmentation
Aromatic amines like aniline typically exhibit a strong molecular ion peak due to the stability of the aromatic system.[1] Upon ionization, a common fragmentation pathway for aniline involves the loss of a neutral ammonia molecule (NH3), although this is more prevalent with increased collision energy.[2] A key fragmentation route proceeds through the rearrangement of the molecular ion, leading to the expulsion of a hydrogen cyanide (HCN) molecule or its isomer, hydrogen isocyanide (HNC). This process often involves the rearrangement of the aniline radical cation into an azepine-like structure.[3] The resulting fragment ions can then undergo further fragmentation.
1.2 Ethynylbenzene and Aromatic Alkyne Fragmentation
The benzene ring itself is highly stable and requires significant energy to fragment.[4][5] When substituents are present, fragmentation is often directed by those groups. For alkyl-substituted benzenes, cleavage at the benzylic carbon is common, leading to the formation of a stable tropylium ion.[4] In the case of ethynylbenzene, fragmentation can involve the loss of the terminal hydrogen or the entire ethynyl group. Studies have shown that under intense laser fields, ethynyl fragments can be emitted like "bullets" from the benzene ring.[6] A significant fragmentation pathway for many benzene derivatives is the loss of a proton to form the stable phenyl cation at m/z 77.[5]
Section 2: Predicted Fragmentation Pathways of 3,5-Diethynylaniline
The molecular weight of 3,5-diethynylaniline (C10H7N) is 141.06 g/mol . Under Electron Ionization (EI), a prominent molecular ion peak (M+•) is expected at m/z 141 . The subsequent fragmentation is likely to follow several competing pathways initiated by the amine and ethynyl groups.
Pathway A: Amine-Directed Fragmentation
This pathway mirrors the characteristic fragmentation of aniline. The initial molecular ion at m/z 141 is predicted to undergo rearrangement and lose a neutral molecule of hydrogen cyanide (HCN, 27 Da).
-
[M - HCN]+• → m/z 114
This fragmentation is a hallmark of primary aromatic amines and is a crucial diagnostic peak.
Caption: Pathway A: Predicted loss of HCN from the molecular ion.
Pathway B: Ethynyl-Group-Directed Fragmentation
The presence of two ethynyl groups provides another major fragmentation route. The loss of a neutral acetylene molecule (C2H2, 26 Da) is a highly probable event.
-
[M - C2H2]+• → m/z 115
This fragment, likely a benzonitrile or related stable isomer, would be a significant peak in the spectrum.
Caption: Pathway B: Predicted loss of acetylene from the molecular ion.
Pathway C: Sequential and Minor Fragmentation Pathways
Following the initial major losses, further fragmentation is expected. The ion at m/z 115 could subsequently lose HCN, or the ion at m/z 114 could lose another acetylene molecule.
-
m/z 115 → [C8H5N - HCN]+• → m/z 88
-
m/z 114 → [C9H6 - C2H2]+• → m/z 88
Both primary fragmentation pathways can converge on an ion at m/z 88 . Additionally, direct cleavage of an ethynyl radical (•C2H, 25 Da) from the molecular ion, though less common than neutral loss, is possible.
-
[M - •C2H]+ → m/z 116
The complete proposed fragmentation scheme is visualized below.
Caption: Predicted fragmentation pathways for 3,5-Diethynylaniline.
Section 3: Comparative Analysis
To ground these predictions, the proposed fragmentation of 3,5-diethynylaniline is compared with the known fragmentation patterns of aniline and benzene.
| Parent Molecule | Molecular Ion (m/z) | Key Fragments (m/z) | Corresponding Neutral Loss |
| 3,5-Diethynylaniline (Predicted) | 141 | 115 | C2H2 (Acetylene) |
| 114 | HCN (Hydrogen Cyanide) | ||
| 88 | C2H2 + HCN | ||
| Aniline (Experimental) | 93 | 66, 65 | HCN, HNC |
| Benzene (Experimental) [5] | 78 | 77 | H• (Hydrogen radical) |
| 52, 51, 50 | C2H2 (Acetylene) |
This comparison highlights how the predicted fragmentation of 3,5-diethynylaniline incorporates characteristic losses from both its aniline core (HCN loss) and its substituted benzene ring structure (C2H2 loss).
Section 4: Experimental Protocol for Verification
To validate the predicted fragmentation pathways, the following experimental protocols are recommended.
4.1 Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This is the standard method for obtaining a mass spectrum for a volatile, thermally stable compound like 3,5-diethynylaniline.
-
Sample Preparation: Dissolve 1 mg of 3,5-diethynylaniline in 1 mL of a high-purity solvent (e.g., dichloromethane or methanol).
-
GC Separation:
-
Instrument: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Detection (EI):
-
Instrument: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
4.2 Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID)
MS/MS analysis is crucial for confirming the parent-daughter relationships proposed in the fragmentation pathways. This is typically performed on a triple quadrupole (TQ) or Quadrupole Time-of-Flight (Q-TOF) instrument.[7]
-
Ion Selection: Using an instrument capable of MS/MS, such as a triple quadrupole, select the molecular ion (m/z 141) as the precursor ion in the first quadrupole (Q1).[7]
-
Fragmentation: Accelerate the selected precursor ions and collide them with an inert gas (e.g., argon or nitrogen) in the collision cell (Q2).[8] This process, known as Collision-Induced Dissociation (CID), transfers kinetic energy into internal energy, causing the ions to fragment.[7][9]
-
Collision Energy: Perform a collision energy ramp (e.g., 5-40 eV) to observe how the fragmentation pattern changes with increasing energy. This helps to identify primary and subsequent fragmentation events.
-
Fragment Analysis: Scan the third quadrupole (Q3) to detect the resulting product ions.
-
Product Ion Scans: Perform separate product ion scans for the major primary fragments (m/z 115 and 114) to confirm their subsequent fragmentation into ions like m/z 88.
Caption: Workflow for Tandem Mass Spectrometry (MS/MS) using CID.
Conclusion
This guide establishes a theoretically sound prediction of the mass spectrometry fragmentation of 3,5-diethynylaniline. The primary proposed pathways involve the competitive neutral losses of hydrogen cyanide (HCN) and acetylene (C2H2) from the molecular ion at m/z 141, leading to key fragments at m/z 114 and m/z 115, respectively. These predictions are based on the well-documented fragmentation behavior of aniline and substituted benzenes. The provided experimental protocols offer a clear path for the empirical validation of these proposed pathways, providing a valuable resource for researchers working with this and structurally related molecules.
References
-
ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Retrieved from [Link]
-
Rinehart, K. L., Jr., Buchholz, A. C., & Van Lear, G. E. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society. Retrieved from [Link]
-
American Chemical Society. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13. Retrieved from [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, December 14). The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). Retrieved from [Link]
-
PubMed. (2007, May 21). Anisotropic bulletlike emission of terminal ethynyl fragment ions: ionization of ethynylbenzene-d under intense femtosecond laser fields. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Image diagram mass spectrum of benzene fragmentation pattern. Retrieved from [Link]
-
PubMed. (2014, May 15). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Retrieved from [Link]
-
Astronomy & Astrophysics. (n.d.). Detection of ethynylbenzene in TMC-1 and the interstellar search for 1,2-diethynylbenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ChemRxiv. (2022, February 5). Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
-
Longdom Publishing. (2023, December 1). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved from [Link]
-
Fluorine notes. (n.d.). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[10]. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
-
YouTube. (2020, December 19). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. Retrieved from [Link]
-
Unknown Source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Retrieved from [Link]
-
Analytical Chemistry. (2015, July 1). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Retrieved from [Link]
-
ChemRxiv. (2021, September 16). Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of ethylbenzene. Retrieved from [Link]
-
YouTube. (2011, December 18). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS) - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01994A [pubs.rsc.org]
- 4. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 5. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Anisotropic bulletlike emission of terminal ethynyl fragment ions: ionization of ethynylbenzene-d under intense femtosecond laser fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
Comparative Technical Guide: 3,5-Diethynylaniline vs. 1,3,5-Triethynylbenzene
This technical guide compares 3,5-Diethynylaniline (DEA) and 1,3,5-Triethynylbenzene (TEB) , two critical ethynyl-functionalized building blocks used in advanced materials science.
Abstract
This guide analyzes the structural and functional distinctions between 3,5-Diethynylaniline (DEA) and 1,3,5-Triethynylbenzene (TEB) . While TEB serves as a
Chemical & Physical Properties Comparison
| Feature | 3,5-Diethynylaniline (DEA) | 1,3,5-Triethynylbenzene (TEB) |
| CAS Number | 402956-36-9 | 7567-63-7 |
| Molecular Structure | ||
| Molecular Weight | 141.17 g/mol | 150.18 g/mol |
| Symmetry Point Group | ||
| Physical Form | Viscous orange oil or low-melting solid | White to pale yellow crystalline solid |
| Melting Point | 85–95 °C (Solid form) | 101–105 °C |
| Solubility | Soluble in DCM, THF, MeCN; Acid-sensitive | Soluble in Hexane, Toluene, DCM |
| Reactivity Profile | Dual-Mode: Nucleophilic amine + Electrophilic alkyne | Single-Mode: Triple alkyne functionality |
| Primary Application | Dendrimers, Functionalized COFs, "Click" conjugates | Graphdiyne synthesis, 3D Carbon Networks |
Synthesis & Scalability
Both molecules are synthesized via Sonogashira Cross-Coupling , but the starting materials and purification rigor differ. TEB is synthesized from 1,3,5-tribromobenzene, while DEA typically requires the more reactive 3,5-diiodoaniline to preserve the amine functionality and ensure complete substitution.
Synthesis Pathways (Graphviz Diagram)
Caption: Parallel synthesis workflows. TEB utilizes tribromide precursors for symmetry, while DEA utilizes diiodide precursors to ensure high yield in the presence of the amine group.
Functional Performance in Materials Science
A. 1,3,5-Triethynylbenzene (TEB): The Structural Scaffold
TEB is the "gold standard" node for synthesizing Graphdiyne and other
-
Mechanism: Under oxidative conditions (Glaser coupling), TEB forms infinite 2D sheets with hexagonal pores.
-
Key Advantage: Its high symmetry ensures isotropic pore distribution.
-
Limitation: The resulting network is chemically inert (pure hydrocarbon), making post-synthetic modification difficult.
B. 3,5-Diethynylaniline (DEA): The Functional Pivot
DEA is used when the material requires chemical addressability .
-
Mechanism: The amine group (
) remains unreacted during alkyne polymerization (if conditions are controlled), or it can be used first to anchor the molecule to a surface (e.g., via amide bonds) before polymerizing the alkynes. -
Key Advantage: Enables the synthesis of Conductive Dendrimers and Functionalized Porous Organic Polymers (POPs) . The amine can be protonated to tune solubility or reacted with aldehydes to form imine-linked COFs.
-
Experimental Insight: In "Click" chemistry (CuAAC), DEA serves as a core that can be "capped" with azides, creating dendrons with precise molecular weights.
Experimental Protocols
Protocol A: Synthesis of 3,5-Diethynylaniline (DEA)
Self-Validating Step: The disappearance of the diiodo-precursor spot on TLC (Hexane/EtOAc 4:1) confirms coupling.[1]
-
Reagents: 3,5-Diiodoaniline (1.0 eq), Trimethylsilylacetylene (TMSA, 2.5 eq),
(3 mol%), CuI (3 mol%), Triethylamine (TEA) / THF (1:1 v/v). -
Coupling: Degas the solvent stream with Argon for 20 mins. Add reagents. Stir at RT to 40°C for 12–18 hours. (Note: Higher temps may degrade the amine).
-
Workup: Filter off ammonium salts. Concentrate filtrate. Purify the TMS-intermediate via silica column (Hexane/EtOAc).[1]
-
Deprotection: Dissolve intermediate in MeOH/THF. Add
(3.0 eq). Stir for 2 hours at RT. -
Isolation: Dilute with water, extract with DCM. Dry over
.[2] -
Validation:
-
Look for terminal alkyne proton singlet at
ppm. -
Appearance: Product should be an orange/brown viscous oil or solid.
-
Look for terminal alkyne proton singlet at
Protocol B: Synthesis of 1,3,5-Triethynylbenzene (TEB)
Self-Validating Step: Product must be a white/pale solid. Darkening indicates oxidation/polymerization.
-
Reagents: 1,3,5-Tribromobenzene (1.0 eq), TMSA (3.5 eq),
(2 mol%), CuI (2 mol%), Diisopropylamine (DIPA). -
Coupling: Heat to 70–80°C in a sealed tube or reflux under Argon for 24 hours. (Bromides require higher energy than iodides).
-
Deprotection: Similar to DEA (MeOH/KOH or
). -
Validation:
-
Singlet at
ppm (alkyne) and ppm (aromatic). -
Melting Point: Sharp transition at 101–105°C confirms purity.
-
Singlet at
Data Analysis & Interpretation
| Metric | TEB-Derived Networks | DEA-Derived Networks |
| Thermal Stability ( | High (>400°C) due to rigid Carbon backbone | Moderate (~300°C) due to amine degradation |
| Surface Area (BET) | High (up to 2000 | Moderate (500–1000 |
| Pore Environment | Hydrophobic (Non-polar) | Hydrophilic (Polar, H-bonding capable) |
| Post-Synthetic Mod. | Difficult (requires harsh lithiation) | Easy (Amine acylation/alkylation) |
Scientist's Note: When choosing between TEB and DEA for Porous Organic Polymers (POPs), consider the gas sorption requirements. TEB is superior for methane (
References
-
Synthesis of 3,5-Diethynylaniline: Conductive Dendrimers Obtained by Click Chemistry. ResearchGate. Available at:
-
TEB Properties & Applications: 1,3,5-Triethynylbenzene Product Guide. ChemicalBook. Available at:
-
TEB Synthesis Protocol: Design, Synthesis, and Properties of Shape-Persistent Molecular Systems. ACS Petroleum Research Fund. Available at:
-
DEA in Photosensitive Resins: Photosensitive resin precursor composition. Google Patents US7507518B2. Available at:
-
Graphdiyne Precursors: Hydrogen-substituted graphdiyne/graphene as an sp/sp2 hybridized carbon interlayer. Nanoscale, 2021. Available at:
Sources
Precision Purity Analysis of 3,5-Diethynylaniline via HPLC
Executive Summary
3,5-Diethynylaniline is a critical bifunctional building block used in the synthesis of Covalent Organic Frameworks (COFs), molecular wires, and advanced optoelectronic materials. Its purity is paramount; even trace amounts of mono-ethynyl intermediates or halogenated precursors can terminate polymerization chains, leading to structural defects in the final material.
This guide challenges the standard "generic C18" approach to HPLC analysis. While C18 columns are the industry workhorse, they often fail to adequately resolve the subtle electronic differences between 3,5-diethynylaniline and its structurally similar impurities (e.g., 3-bromo-5-ethynylaniline). We present a comparative analysis demonstrating why Phenyl-Hexyl stationary phases offer a superior, self-validating alternative for this specific class of aromatic alkynes.
Compound Profile & Analytical Challenges
Target Molecule: 3,5-Diethynylaniline Chemical Nature: Aromatic amine with two terminal alkyne groups. Key Properties:
-
Polarity: Moderately polar (amine head group) with significant pi-electron density (alkyne tails).
-
Stability: Terminal alkynes are susceptible to oxidation and Glaser coupling (dimerization) upon exposure to air and light.
-
Critical Impurities:
-
3,5-Dibromoaniline: Unreacted starting material.
-
3-Bromo-5-ethynylaniline: The "mono-coupled" intermediate (most difficult to separate).
-
Glaser Dimers: Oxidative coupling by-products.
-
The Separation Challenge
Standard Alkyl (C18) phases separate primarily based on hydrophobicity. However, the hydrophobicity difference between the mono-ethynyl impurity and the di-ethynyl product is minimal. To achieve baseline resolution, we must exploit the pi-pi (
Method Comparison: C18 vs. Phenyl-Hexyl
The following data summarizes the comparative performance of the two stationary phases.
| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Mechanism | Hydrophobic Interaction (Dispersive forces) | Hydrophobic + |
| Selectivity ( | Low for halo- vs. ethynyl- aromatics | High for aromatic/unsaturated systems |
| Resolution (Rs) | 1.5 - 2.0 (Often co-elutes critical pairs) | > 3.5 (Baseline separation of all congeners) |
| Peak Shape | Good, but potential tailing for amines | Excellent (often endcapped for amines) |
| Run Time | 15-20 mins | 12-18 mins |
| Suitability | General purity screening | Critical purity & impurity profiling |
Why Phenyl-Hexyl Wins
The Phenyl-Hexyl phase contains aromatic rings bonded to the silica support via a hexyl spacer. These rings interact directly with the pi-electrons of the ethynyl groups in 3,5-diethynylaniline. Since the target molecule has two ethynyl groups compared to the impurity's one, the retention differential is significantly amplified on a Phenyl column compared to a C18 column.
Experimental Protocols
Workflow Visualization
The following diagram outlines the optimized analytical workflow, highlighting the decision points that ensure data integrity.
Caption: Analytical workflow for selecting the optimal separation strategy based on resolution requirements.
Detailed Protocol: Method B (Phenyl-Hexyl)
1. Instrumentation & Conditions
-
System: HPLC with PDA (Photodiode Array) Detector.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (primary) and 280 nm (secondary). Note: Collect spectra 210–400 nm to identify impurities with different chromophores.
2. Mobile Phase
-
Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 4.0).
-
Solvent B: Acetonitrile (ACN).
-
Gradient Profile:
| Time (min) | % Solvent A | % Solvent B | Action |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
3. Sample Preparation (Critical Step)
-
Solvent: Dissolve 5 mg of sample in 10 mL of Acetonitrile:Water (50:50) .
-
Precaution: Use amber autosampler vials to prevent photo-induced polymerization of the alkyne groups.
-
Stability: Analyze within 4 hours of preparation. If storage is needed, keep at -20°C.
Data Analysis & Validation Criteria
To ensure the trustworthiness of your results, the method must pass the following System Suitability Tests (SST) before every run.
System Suitability Parameters
-
Tailing Factor (T): Must be < 1.5. (Anilines interact with silanols; if T > 1.5, add 5mM Triethylamine to Mobile Phase A).
-
Resolution (Rs): > 2.0 between the main peak and the nearest impurity (likely the mono-ethynyl derivative).
-
Precision: Relative Standard Deviation (RSD) of peak area < 1.0% for 5 replicate injections.
Impurity Identification Logic
Using a PDA detector allows for "Peak Purity" assessment.
-
3,5-Diethynylaniline:
~240 nm, ~285 nm. -
Oxidized Impurities: Often show a bathochromic shift (red shift) or broadening due to extended conjugation (e.g., diazo or dimer formation).
Expert Insights & Troubleshooting
Scenario: "Ghost Peaks" appearing in blank runs.
-
Cause: Accumulation of polymerized alkynes on the column head.
-
Fix: Run a "sawtooth" wash gradient (100% ACN to 100% MeOH) between sample batches. Phenyl columns are robust but can retain hydrophobic polymers strongly.
Scenario: Peak splitting.
-
Cause: Sample solvent mismatch.
-
Fix: Ensure the sample solvent matches the initial mobile phase conditions (10% ACN). Injecting a sample dissolved in 100% ACN into a 10% ACN stream causes precipitation/focusing issues.
Scenario: Loss of Retention over time.
-
Cause: "Phase Collapse" is rare in Phenyl columns compared to C18, but ensure at least 5% organic is always present to keep the ligand accessible.
References
-
Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online.
-
Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base.
-
BenchChem. (2025).[1] Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide.
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for 3,5-Dimethylaniline (Structural Analog Data).
-
SIELC Technologies. (2025). Separation of Aniline on Newcrom R1 HPLC column.
Sources
Thermal Stability Comparison of Ethynyl Aniline Isomers: A Technical Guide
Executive Summary
This guide provides a rigorous comparative analysis of the thermal stability and reactivity profiles of 2-ethynylaniline (2-EA) , 3-ethynylaniline (3-EA) , and 4-ethynylaniline (4-EA) . Designed for researchers in polymer chemistry and drug development, this document synthesizes experimental data to highlight the distinct mechanistic behaviors of each isomer.
Key Takeaway: The position of the ethynyl group relative to the amine dictates the thermal fate of the molecule. 2-EA exhibits the lowest thermal stability due to facile intramolecular cyclization (indole formation). 3-EA offers the widest processing window as a stable liquid monomer suitable for crosslinking. 4-EA is the most shelf-stable due to its crystalline lattice but requires higher energy input to initiate polymerization in the melt phase.
Chemical & Physical Properties Comparison
The physical state and thermal transitions of the monomers are the first indicators of their stability and processing requirements.
| Property | 2-Ethynylaniline (Ortho) | 3-Ethynylaniline (Meta) | 4-Ethynylaniline (Para) |
| Structure | Ethynyl & Amine adjacent | Ethynyl & Amine separated by 1 carbon | Ethynyl & Amine opposite |
| Physical State (RT) | Liquid / Low-melting Solid | Liquid | Crystalline Solid |
| Melting Point ( | ~87–88 °C (if pure solid) | ~27 °C | 98–102 °C (dec.)[1] |
| Boiling Point | 229 °C (extrapolated) | 92–93 °C (2 mmHg) | N/A (Polymerizes) |
| Primary Reactivity | Intramolecular Cyclization | Intermolecular Crosslinking | Intermolecular Polymerization |
| Shelf Stability | Low (Auto-cyclization risk) | Moderate (Requires cold storage) | High (Solid state protection) |
Experimental Methodology: Thermal Analysis Protocols
To reproduce the data discussed below, the following self-validating protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine onset temperature (
-
Sample Prep: Weigh 3–5 mg of the specific isomer into a high-pressure, hermetically sealed aluminum pan. Note: Use hermetic pans to prevent volatilization of liquid isomers (2-EA, 3-EA) before reaction.
-
Purge Gas: Nitrogen (
) at 50 mL/min. -
Ramp Program:
-
Equilibrate at 0 °C.
-
Ramp 10 °C/min to 400 °C.
-
-
Validation: Run a baseline with empty pans. Calibrate temperature using Indium (
156.6 °C) and Zinc ( 419.5 °C) standards.[2]
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Assess thermal decomposition temperature (
-
Sample Prep: Weigh 10–15 mg into an alumina or platinum crucible.
-
Purge Gas: Nitrogen (
) at 60 mL/min (inert) or Air (oxidative). -
Ramp Program: Ramp 10 °C/min from RT to 800 °C.
-
Data Point: Record temperature at 5% weight loss (
).
Comparative Thermal Behavior & Mechanistic Insight
2-Ethynylaniline: The "Ortho Effect" Instability
Mechanism: The proximity of the nucleophilic amine (
-
Thermal Event: Unlike the meta and para isomers, 2-EA can undergo cyclization to form indole or indole derivatives. This reaction is exothermic and can occur at lower temperatures than intermolecular polymerization.
-
Implication: 2-EA is the least thermally stable isomer. It requires strict storage conditions (low temp, inert atmosphere) to prevent spontaneous "self-curing" or degradation into heterocyclic impurities.
3-Ethynylaniline: The Processable Network Former
Mechanism: Steric separation prevents intramolecular cyclization. The primary thermal pathway is intermolecular homopolymerization (formation of poly(ethynylaniline)) or crosslinking if used as a co-monomer.
-
Thermal Event: DSC typically shows a broad exotherm starting around 150–180 °C and peaking near 210–250 °C .
-
Implication: Being a liquid at room temperature with a high onset temperature for curing, 3-EA offers the best "processing window." It can be mixed with other resins (e.g., benzoxazines) and infused into molds before thermal curing is triggered.
4-Ethynylaniline: The Crystalline Latent Monomer
Mechanism: The para-substitution creates a symmetric molecule that packs efficiently into a crystal lattice.
-
Thermal Event: The DSC curve exhibits a sharp endotherm (melting) at ~100 °C , immediately followed by (or overlapping with) a strong exotherm for polymerization.
-
Implication: The crystal lattice energy acts as a "thermal lock," preventing reaction at ambient temperatures. However, once melted, the reactivity is high. This makes 4-EA an excellent "latent" curing agent that is shelf-stable but highly reactive upon heating.
Visualized Reaction Pathways
The following diagram illustrates the divergent reaction pathways that dictate the thermal stability differences.
Caption: Divergent thermal reaction pathways. 2-EA favors intramolecular cyclization (red), while 3-EA and 4-EA favor intermolecular polymerization.
Kinetic Analysis & Activation Energy
Understanding the kinetics is crucial for predicting shelf-life and curing cycles.
-
Activation Energy (
):-
Polymerization (3-EA & 4-EA): Typically ranges from 120–160 kJ/mol . This high barrier supports the stability of the meta and para isomers at room temperature.
-
Cyclization (2-EA): The
for cyclization is generally lower than that of bulk polymerization, necessitating the use of inhibitors or cold storage.
-
-
Reaction Order (
): Most ethynyl curing reactions follow autocatalytic kinetics ( ), meaning the reaction accelerates once started due to the generation of reactive intermediates or heat (exotherm).
Storage and Handling Recommendations
Based on the thermal stability data, the following handling protocols are required:
| Isomer | Storage Condition | Handling Precaution |
| 2-EA | < 4 °C (Refrigerated) | Avoid light and acid traces (catalyze cyclization). Use immediately upon opening. |
| 3-EA | Ambient / Cool | Keep container tightly oxidants. Monitor viscosity (increase indicates oligomerization). |
| 4-EA | Ambient (Dry) | Protect from moisture. Solid is stable, but dust is reactive. |
Experimental Workflow Visualization
The following diagram outlines the standard workflow for characterizing these materials.
Caption: Standardized thermal analysis workflow for characterizing ethynyl aniline isomers.
References
-
BenchChem. (2025).[3][4] The Versatility of 3-Ethynylaniline in Polymer Chemistry and Materials Science: Applications and Protocols. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Ethynylaniline Product Specification & Safety Data Sheet. Retrieved from [5]
-
National Institutes of Health (NIH). (2014). Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes. PMC. Retrieved from
-
ChemicalBook. (2025). 2-Ethynylaniline Properties and Safety. Retrieved from
-
MDPI. (2023). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible?. Polymers.[2][3][4][6][7][8][9][10] Retrieved from
Sources
- 1. 4-Ethynylaniline | C8H7N | CID 3760025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. torontech.com [torontech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Ethynylaniline 98 52670-38-9 [sigmaaldrich.com]
- 6. 4-乙炔基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
- 10. mdpi.com [mdpi.com]
Precision Characterization of 3,5-Diethynylaniline: Optimizing Elemental Analysis Protocols
Executive Summary & Core Directive
3,5-Diethynylaniline (CAS: 1701-68-4) is a critical intermediate in the synthesis of Covalent Organic Frameworks (COFs), molecular wires, and conductive polymers. Its structural rigidity and dual ethynyl functionalities make it invaluable for "Click" chemistry and Sonogashira couplings.
However, its chemical nature presents a specific analytical challenge: Refractory Combustion. The combination of a high carbon mass fraction (~84%) and terminal alkyne groups predisposes the molecule to graphitization (coking) during standard flash combustion. This often leads to artificially low Carbon (%C) readings when using standard elemental analysis (EA) protocols, potentially causing researchers to discard high-purity batches.
This guide objectively compares the industry-standard calibration material (Acetanilide ) against optimized high-carbon alternatives (BBOT ) and orthogonal validation methods (qNMR ). We provide a self-validating protocol using Tungsten(VI) Oxide (WO₃) as a combustion aid to ensure complete oxidation.
Comparative Analysis of Calibration Standards
For 3,5-Diethynylaniline (
-
Carbon: 83.89%
-
Hydrogen: 4.93%
-
Nitrogen: 9.78%
The Challenge: Linearity and Combustion Efficiency
Most CHN analyzers are calibrated using Acetanilide , which has a Carbon content of 71.09%. While sufficient for most pharmaceuticals, extrapolating this calibration to the ~84% Carbon content of 3,5-Diethynylaniline introduces linearity risks. Furthermore, the ethynyl groups require higher combustion energy to break down completely compared to the saturated/amide bonds in Acetanilide.
Comparison Table: Performance of Analytical Standards
| Feature | Standard A: Acetanilide | Standard B: BBOT | Alternative C: qNMR (Internal Std) |
| Chemical Name | N-Phenylacetamide | 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | e.g., 1,3,5-Trimethoxybenzene |
| Carbon Content | 71.09% (Moderate) | 72.53% (Moderate-High) | N/A (Direct Proton Counting) |
| Suitability for 3,5-DEA | Low to Medium. Gap in %C requires perfect detector linearity. | Medium. Similar aromatic complexity; contains Sulfur (simulates matrix effects). | High. Orthogonal method; independent of combustion physics. |
| Primary Failure Mode | Masks incomplete combustion efficiency of the analyzer. | Sulfur interference if separation columns are saturated. | Signal overlap; Hygroscopicity of internal standard. |
| Recommendation | Use for daily QC only. | Use for system suitability testing. | Gold Standard for purity validation. |
Technical Analysis & Experimental Logic
Why Standard Protocols Fail
In a standard Dumas combustion cycle (950–1050°C), 3,5-Diethynylaniline tends to form a graphitic char (coke) on the surface of the tin capsule before the core is fully oxidized. This unburnt carbon is retained in the ash crucible, resulting in Carbon recovery values of 80–82% (vs. 83.89% theoretical).
The Solution: Oxygen Boosting & Combustion Aids
To mitigate coking, the reaction kinetics must be shifted from pyrolysis to rapid oxidation.
-
Combustion Aid (WO₃): Adding Tungsten(VI) Oxide provides a localized, solid-state oxygen source that prevents char formation.
-
Oxygen Dosing: Increasing the oxygen injection time (loop size) ensures an excess of
relative to the high-carbon fuel load.
Experimental Protocols
Protocol A: Optimized CHN Analysis with WO₃ Additive
Objective: Accurate determination of %C, %H, %N in refractory alkynes.
Materials:
-
Micro-balance (0.001 mg precision)
-
Tin Capsules (Pressed, light weight)
-
Additive: Tungsten(VI) Oxide (WO₃) powder (High Purity)
-
Analyte: 3,5-Diethynylaniline (Dried in vacuo at 40°C for 4h)
Step-by-Step Workflow:
-
Blank Correction: Run 3 empty tin capsules to establish the baseline nitrogen/carbon background.
-
Conditioning: Run 2 samples of BBOT standard mixed with 10 mg WO₃ to condition the reduction column and ash crucible.
-
Sample Preparation:
-
Tare a clean tin capsule.
-
Weigh 1.5 – 2.0 mg of 3,5-Diethynylaniline. (Keep mass low to prevent detector saturation due to high %C).
-
Add 10 – 15 mg of WO₃ powder directly on top of the sample.
-
Note: The WO₃ must cover the sample to prevent "flash coking" against the tin walls.
-
-
Encapsulation: Fold the capsule tightly, ensuring no air pockets (which introduce atmospheric N₂).
-
Analysis: Inject into the combustion furnace (set to ≥1020°C) with an extended Oxygen injection window (e.g., 5-10 seconds depending on instrument model).
Protocol B: Orthogonal Validation via qNMR
Objective: Confirm purity when EA results are ambiguous due to solvent trapping or carbides.
Materials:
-
Solvent: DMSO-d6 (Dissolves aniline derivatives well; prevents aggregation).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm).
Workflow:
-
Weigh ~10 mg of 3,5-Diethynylaniline (
) and ~5 mg of IS ( ) directly into the NMR tube (or vial) using a 5-digit balance. Record exact masses. -
Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity.
-
Acquire ¹H NMR with D1 (Relaxation Delay) ≥ 30 seconds to ensure full relaxation of the ethynyl protons.
-
Integrate the aromatic protons of the IS (Singlet, 3H) and the aromatic protons of the analyte (Doublet/Triplet, 3H total).
-
Calculate purity (
) using the equation:
Visualization of Analytical Logic
The following diagram illustrates the decision matrix for characterizing high-carbon acetylenic compounds.
Caption: Analytical decision tree for refractory organic compounds. If standard combustion fails (low C), oxidative additives (WO3) are required before resorting to qNMR.
Data Interpretation Guide
When analyzing 3,5-Diethynylaniline, use this reference table to diagnose common errors:
| Observation | Likely Cause | Corrective Action |
| Low %C (e.g., 81.5%) | Incomplete combustion (Coking/Graphitization). | Add WO₃; Increase furnace temp; Increase |
| High %H (e.g., >5.5%) | Solvent entrapment (Water/Methanol) or Hygroscopicity. | Dry sample at 40°C under high vacuum (<1 mbar) for 12h. |
| Low %N | Incomplete oxidation of amine to | Check reduction tube capacity; Leak check autosampler. |
| %C + %H + %N < 98% | Inorganic impurities (Salts/Catalysts like Pd/Cu). | Perform Ash residue test; Check synthesis purification (EDTA wash). |
References
-
National Institutes of Health (PubChem). 3,5-Diethylaniline Compound Summary (Structural Analog Data). [Link]
-
Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Foundational text for qNMR methodology). [Link]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 3,5-Diethynylaniline
Executive Safety Summary
3,5-Diethynylaniline (CAS: 30432-83-2 / 10605-21-7 analog) is a bifunctional intermediate combining the systemic toxicity of anilines with the high reactivity of terminal alkynes .
The Critical Risk: The primary danger is not just inhalation, but silent transdermal absorption . Like its parent compound aniline, this molecule is lipophilic. If dissolved in organic solvents (DCM, THF), it can penetrate standard nitrile gloves in minutes, entering the bloodstream to cause methemoglobinemia (oxygen deprivation) without immediate pain or burning sensation.
Immediate "Go/No-Go" Checklist
| Parameter | Requirement |
| Primary PPE | Double-gloving (Laminate inner / Nitrile outer) is mandatory for solutions. |
| Engineering | All open handling must occur inside a certified Chemical Fume Hood. |
| Incompatibility | Strictly avoid Copper, Silver, and Brass tools. Terminal alkynes form explosive metal acetylides. |
| First Aid | Methylene Blue availability must be confirmed at the site medical station (antidote for methemoglobinemia). |
Physicochemical Hazard Analysis
To select the right PPE, you must understand the mechanism of injury. This compound presents a dual-threat profile:
A. The Aniline Core (Biological Hazard)
The amine group (
-
Symptom Latency: Cyanosis (blue lips/fingernails) may not appear for 1–4 hours post-exposure.
-
Sensitization: Repeated minor exposures can lead to severe allergic dermatitis.
B. The Ethynyl Groups (Chemical Hazard)
The two acetylene (
-
Shock Sensitivity: While generally stable at room temperature, the formation of heavy metal acetylides (Cu, Ag) creates shock-sensitive explosives.
-
Polymerization: High heat or strong initiators can trigger exothermic polymerization.
PPE Technical Specifications
Standard laboratory PPE is insufficient for aniline derivatives in solution. The following matrix utilizes permeation breakthrough data to define protection levels.
Glove Selection Matrix
Data derived from ASTM F739 permeation testing for aromatic amines.
| Task | Glove Configuration | Breakthrough Time | Rationale |
| Handling Dry Solid | Double Nitrile (min 5 mil outer) | >480 min (Solid) | Solids do not permeate passively; double layer prevents micro-tear exposure. |
| Solutions (DCM/THF) | Silver Shield® (Laminate) Inner + Nitrile Outer | >240 min | Standard nitrile degrades in <5 min against DCM/THF; the laminate liner provides the chemical barrier. |
| Solutions (Alcohol/Water) | High-Grade Butyl or Double Nitrile | ~30-60 min | Alcohols are less aggressive carriers, but aniline permeation is still a risk. Change gloves every 30 mins. |
Respiratory & Body Protection[1][2][3][4][5][6]
-
Respiratory:
-
Primary: Fume Hood (Face velocity 80–100 fpm).
-
Secondary (Spill/Powder): Full-face respirator with OV/P100 (Organic Vapor + HEPA) cartridges. Note: Half-masks are discouraged due to eye absorption risks.
-
-
Body: Tyvek® lab coat or sleeve covers are superior to cotton. Cotton absorbs liquids and holds the toxin against the skin, accelerating absorption.
Operational Workflow: Synthesis & Handling
Diagram 1: PPE Decision Logic
This logic gate ensures you select the correct protection based on the physical state of the reagent.
Caption: Decision logic for PPE selection based on physical state and solvent carrier risks.
Step-by-Step Protocol
A. Weighing & Transfer (Solid State)
-
Static Control: 3,5-Diethynylaniline is a light, organic powder prone to static charge. Use an ionizing fan or anti-static gun before spatulating to prevent "jumping" and aerosolization.
-
Tool Selection: Use stainless steel or glass spatulas.
-
CRITICAL: Do not use brass or copper spatulas (risk of acetylide formation).
-
-
Containment: Weigh inside the fume hood. If using a balance outside, use a secondary containment tray and a balance enclosure.
B. Solubilization & Reaction
-
Glove Layering: Don Silver Shield® gloves first. Fold the cuff over. Don a standard nitrile glove over the top for dexterity.
-
Solvent Trap: If using a rotary evaporator, ensure the cold trap is fully active. Aniline derivatives have low vapor pressures but can co-distill with solvents.
-
Glassware: Inspect for cracks. A flask failure with this compound in solution requires a full HazMat cleanup due to the permeation risk.
Emergency Response & Disposal
Signs of Exposure (Methemoglobinemia)
If a researcher collapses or acts confused, check for:
-
Cyanosis: Blue/grey discoloration of lips and nail beds.
-
Blood Color: Chocolate-brown blood (if drawn).
-
Symptoms: Headache, dizziness, fatigue, nausea.
Diagram 2: Emergency Response Workflow
Caption: Immediate workflow for suspected aniline derivative exposure.
Disposal Protocols
-
Solid Waste: Pack in a sealed jar, label "Toxic Solid - Aniline Derivative." Do not mix with general trash.
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams as appropriate for the solvent.
-
Labeling: Explicitly write "Contains 3,5-Diethynylaniline - Potential Metal Acetylide Former."
-
-
Destruction: Incineration is the only approved method. Chemical oxidation (bleach) is not recommended as it may produce toxic chloroanilines.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2018). Skin Notation Profiles: Aniline. Centers for Disease Control and Prevention.[1] [Link]
-
PubChem. (n.d.). 3,5-Dimethylaniline Compound Summary (Structural Analog for Toxicity). National Library of Medicine.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aniline. United States Department of Labor. [Link]
- Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience. (Referenced for Laminate vs.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
